molecular formula C9H3BF18O3 B1630938 Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate CAS No. 6919-80-8

Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate

Cat. No.: B1630938
CAS No.: 6919-80-8
M. Wt: 511.90 g/mol
InChI Key: WWRGHOUGSXNSIQ-UHFFFAOYSA-N
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Description

Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate is a useful research compound. Its molecular formula is C9H3BF18O3 and its molecular weight is 511.90 g/mol. The purity is usually 95%.
The exact mass of the compound Boric Acid Tris(hexafluoroisopropyl) Ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6919-80-8

Molecular Formula

C9H3BF18O3

Molecular Weight

511.90 g/mol

IUPAC Name

tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate

InChI

InChI=1S/C9H3BF18O3/c11-1(12)4(17,7(20,21)22)29-10(30-5(18,2(13)14)8(23,24)25)31-6(19,3(15)16)9(26,27)28/h1-3H

InChI Key

WWRGHOUGSXNSIQ-UHFFFAOYSA-N

Canonical SMILES

B(OC(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Tris(hexafluoroisopropyl) borate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemistry, the strategic use of sterically demanding and electronically unique functional groups is paramount to accessing novel reactivity and materials. Tris(hexafluoroisopropyl) borate, a molecule at the intersection of organoboron and fluorine chemistry, presents a compelling case study in this regard. Its structure, dominated by the bulky and highly electronegative hexafluoroisopropyl groups, imparts a unique set of properties that are of significant interest to a broad range of scientific disciplines. This guide aims to provide a comprehensive technical overview of tris(hexafluoroisopropyl) borate, from its fundamental molecular structure and properties to its synthesis and emerging applications, with a particular focus on its relevance to researchers and professionals in the field of drug development. By synthesizing available data with insights into the causality behind its chemical behavior, this document serves as a valuable resource for those looking to understand and harness the potential of this intriguing borate ester.

Molecular Structure and Bonding

Tris(hexafluoroisopropyl) borate, with the chemical formula B[OCH(CF₃)₂]₃, is a borate ester characterized by a central boron atom bonded to three hexafluoroisopropoxy groups.[1][2] This seemingly simple arrangement gives rise to a complex interplay of steric and electronic effects that define its chemical personality.

Steric Architecture

The most striking feature of the tris(hexafluoroisopropyl) borate molecule is its significant steric bulk. Each hexafluoroisopropyl group, with its two trifluoromethyl substituents, creates a congested environment around the central boron atom. This steric shielding has profound implications for the molecule's reactivity, influencing its ability to interact with other chemical species.

Diagram of the Chemical Structure of Tris(hexafluoroisopropyl) borate:

Caption: Ball-and-stick representation of the tris(hexafluoroisopropyl) borate molecule.

Electronic Profile and Lewis Acidity

The electronic nature of tris(hexafluoroisopropyl) borate is dominated by the strong inductive effect of the numerous fluorine atoms. This electron-withdrawing character significantly influences the electron density at the boron center, enhancing its Lewis acidity compared to non-fluorinated analogues.[1][2] The Lewis acidity of borate esters can be quantified using methods such as the Gutmann-Beckett method, which measures the change in the ³¹P NMR chemical shift of a probe molecule upon coordination.[3] For fluorinated borate esters, there is a clear trend of increasing Lewis acidity with a higher degree of fluorination.[1][3] This enhanced electrophilicity is a key driver of the compound's reactivity and potential catalytic activity.

Physicochemical Properties

The unique structural features of tris(hexafluoroisopropyl) borate translate into a distinct set of physical and chemical properties.

PropertyValueSource(s)
CAS Number 6919-80-8[2][4]
Molecular Formula C₉H₃BF₁₈O₃[2][5]
Molecular Weight 511.90 g/mol [2][5]
Appearance White powder to lump or colorless to pale yellow liquid[2][6]
Melting Point 31 °C[7][8]
Boiling Point 117-118 °C[8]
Solubility Soluble in organic solvents[2]

The compound's high fluorine content imparts significant hydrophobicity, making it soluble in many organic solvents while having limited solubility in water.[2] It is also noted for its thermal stability and relatively low volatility.[2]

Synthesis of Tris(hexafluoroisopropyl) borate

The synthesis of tris(hexafluoroisopropyl) borate generally follows the standard procedure for the formation of borate esters: the reaction of boric acid with the corresponding alcohol, in this case, hexafluoroisopropanol.[9] This is an equilibrium process, and to drive the reaction to completion, the water produced must be removed.

General Synthesis Pathway

G BoricAcid B(OH)₃ Boric Acid Product B[OCH(CF₃)₂]₃ Tris(hexafluoroisopropyl) borate BoricAcid->Product + HFIP 3 (CF₃)₂CHOH Hexafluoroisopropanol HFIP->Product Water 3 H₂O Product->Water +

Caption: General reaction scheme for the synthesis of tris(hexafluoroisopropyl) borate.

Experimental Protocol (Exemplary)

While the original detailed experimental protocols from the mid-20th century are not readily accessible in modern databases, a general procedure can be outlined based on standard organic synthesis techniques for borate ester formation.

Materials:

  • Boric Acid (B(OH)₃)

  • Hexafluoroisopropanol ((CF₃)₂CHOH)

  • A suitable solvent that forms an azeotrope with water (e.g., toluene)

  • Dean-Stark apparatus

  • Reaction flask, condenser, and heating mantle

Procedure:

  • To a reaction flask equipped with a Dean-Stark apparatus and a condenser, add boric acid and a stoichiometric excess of hexafluoroisopropanol.

  • Add a sufficient amount of toluene to facilitate azeotropic removal of water.

  • Heat the reaction mixture to reflux. Water will be removed from the reaction mixture as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is evolved.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation under reduced pressure to yield pure tris(hexafluoroisopropyl) borate.

Note: This is a generalized procedure. For specific details on reaction times, temperatures, and purification, it is recommended to consult the primary literature, such as the works of Meller & Wojnowska (1969) and Koetzsch (1966), if accessible.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of tris(hexafluoroisopropyl) borate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹¹B NMR: The ¹¹B NMR spectrum is particularly informative for boron-containing compounds. For a three-coordinate borate ester like tris(hexafluoroisopropyl) borate, a single, relatively broad resonance is expected. The chemical shift will be influenced by the electron-withdrawing nature of the hexafluoroisopropoxy groups, likely appearing at a higher field (more shielded) compared to trialkylboranes but at a lower field (less shielded) than tetracoordinate borates.[10]

    • ¹⁹F NMR: The ¹⁹F NMR spectrum will show a characteristic signal for the trifluoromethyl groups. Due to the chiral center at the methine carbon, the two CF₃ groups within each hexafluoroisopropyl moiety are diastereotopic, which could lead to a more complex splitting pattern. Coupling to the adjacent proton and potentially long-range coupling to the boron nucleus could also be observed.[9]

    • ¹H NMR: A septet is expected for the single proton on the hexafluoroisopropyl group, resulting from coupling to the six neighboring fluorine atoms.

    • ¹³C NMR: The ¹³C NMR spectrum will show signals for the methine carbon and the trifluoromethyl carbons. The carbon signals will exhibit coupling to the attached fluorine atoms.

  • Infrared (IR) and Raman Spectroscopy:

    • The IR spectrum of borate esters is characterized by a strong absorption band corresponding to the asymmetric B-O stretching vibration, typically found in the region of 1300-1400 cm⁻¹.[11][12] For tris(hexafluoroisopropyl) borate, this band is expected to be a prominent feature. Other characteristic bands will arise from the C-F and C-H vibrations of the hexafluoroisopropyl groups. Raman spectroscopy can provide complementary information, particularly regarding the symmetric B-O stretching vibrations.[9][11][12]

Applications and Relevance to Drug Development

While direct applications of tris(hexafluoroisopropyl) borate in drug formulations are not widely documented, its unique properties make it a compound of interest in areas that are highly relevant to the pharmaceutical industry.

Lewis Acid Catalysis in Organic Synthesis

The enhanced Lewis acidity of tris(hexafluoroisopropyl) borate, a consequence of its fluorinated structure, suggests its potential as a catalyst in various organic transformations.[1][2] Lewis acids are crucial in many reactions used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[8] For example, related fluorinated boranes have been shown to be effective catalysts for reactions such as hydrosilylation and the synthesis of boronic acid esters from aromatic amines, which are important precursors for many pharmaceuticals.[10][13] The steric bulk of tris(hexafluoroisopropyl) borate could also lead to unique selectivity in catalyzed reactions.

Potential Catalytic Cycle:

G Catalyst Tris(hexafluoroisopropyl) borate (Lewis Acid) ActivatedComplex Activated Substrate-Catalyst Complex Catalyst->ActivatedComplex Coordination Substrate Substrate Substrate->ActivatedComplex Product Product ActivatedComplex->Product Reaction Reagent Reagent Reagent->ActivatedComplex Product->Catalyst Catalyst Regeneration

Caption: A generalized catalytic cycle involving a Lewis acid like tris(hexafluoroisopropyl) borate.

Precursor to Weakly Coordinating Anions

Perfluoroalkyl borates are known to be precursors to some of the most weakly coordinating anions (WCAs).[9] WCAs are crucial in stabilizing highly reactive cationic species, which are often intermediates in important chemical transformations. The development of new WCAs is an active area of research with implications for catalysis and materials science, fields that indirectly support drug discovery and development.

Safety and Handling

Tris(hexafluoroisopropyl) borate should be handled with appropriate safety precautions in a laboratory setting. It is described as an irritant.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to protect it from moisture, as borate esters are susceptible to hydrolysis.

  • Hazards: May cause skin, eye, and respiratory irritation.

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion and Future Outlook

Tris(hexafluoroisopropyl) borate is a fascinating molecule whose full potential is still being explored. Its unique combination of steric bulk and strong Lewis acidity makes it a promising candidate for applications in catalysis and materials science. For drug development professionals, the primary interest in this compound lies in its potential as a catalyst for the synthesis of complex organic molecules and pharmaceutical intermediates. Further research is needed to fully characterize its catalytic activity and to explore its utility in a broader range of chemical transformations. As the demand for more efficient and selective synthetic methods in the pharmaceutical industry continues to grow, the exploration of novel catalysts like tris(hexafluoroisopropyl) borate will undoubtedly play a crucial role in advancing the field.

References

  • Alharbi, M. M., van Ingen, Y., Roldan, A., Kaehler, T., & Melen, R. L. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820-1825. [Link]

  • Beck, S., et al. (2023). Hexafluoroisopropylboranes and -Borates. Molecules, 28(23), 7904. [Link]

  • Gautam, C., Yadav, A., Mishra, V., & Vikram, K. (2012). Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3.
  • Houpis, I. N., et al. (2005).
  • Imperial College London. (2024). NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate. Retrieved February 24, 2026, from [Link]

  • Chemsrc. (2025). Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate. Retrieved February 24, 2026, from [Link]

  • CP Lab Safety. (n.d.). Tris(hexafluoroisopropyl) Borate, 5 grams. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). Triisopropyl borate. Retrieved February 24, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2017). Boron Isotope Effects in Fluorine NMR Spectra. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical Shifts of the Components of the 19F NMR Spectra of the Complex Compounds Relative to F 2 (gaseous), ppm. Retrieved February 24, 2026, from [Link]

  • SpectraBase. (n.d.). B(C6F5)3 - Optional[19F NMR] - Chemical Shifts. Retrieved February 24, 2026, from [Link]

  • Chemdad. (n.d.). BORIC ACID TRIS(HEXAFLUOROISOPROPYL) ESTER. Retrieved February 24, 2026, from [Link]

  • Pharmaceutical Technology. (2026). Catalyzing the Synthesis. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). SPIROBORATE ESTER DERIVED FROM (S)-VALINE AND ETHYLENE GLYCOL, CATALYST FOR ASYMMETRIC BORANE REDUCTION OF O-BENZYL OXIME ETHERS. Retrieved February 24, 2026, from [Link]

  • PubMed. (2009). Infrared and Raman spectroscopic studies on alkali borate glasses: evidence of mixed alkali effect. Retrieved February 24, 2026, from [Link]

  • Preprints.org. (2024). Raman Spectroscopy and Electrical Transport in 30Li2O• (67-X) B2O3•(x) SiO2•3Al2O3 Glasses. Retrieved February 24, 2026, from [Link]

  • Scientific Research Publishing. (2012). Synthesis, IR and Raman Spectroscopic Studies of (Ba,Sr)TiO3 Borosilicate Glasses with Addition of La2O3. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Raman spectra for pure B2O3. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Stimulated Raman scattering imaging of atomically thin layers and a strained nanotent of hexagonal boron nitride. Retrieved February 24, 2026, from [Link]

Sources

Methodological & Application

How to use Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate as a Lewis acid catalyst

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate as a Potent Lewis Acid Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerful Fluorinated Lewis Acid

This compound, also known as boric acid tris(hexafluoroisopropyl) ester, is a specialized organoboron compound recognized for its significant Lewis acidic character.[1] The central boron atom, bonded to three highly electronegative tris(hexafluoroisopropoxy) groups, possesses a considerable electron deficiency, making it a powerful electron-pair acceptor. This property positions it as an effective catalyst for a wide array of organic transformations.

The strategic placement of numerous fluorine atoms creates a sterically hindered and electronically withdrawn environment around the boron center. This unique architecture enhances its Lewis acidity compared to non-fluorinated analogues and contributes to its stability, making it a compelling alternative to other strong Lewis acids like tris(pentafluorophenyl)borane (B(C₆F₅)₃).[2][3] Boron-based Lewis acids are pivotal in modern synthesis, capable of activating substrates to unlock novel reaction pathways or improve the efficiency of established methods.[2]

Core Principle: The Mechanism of Lewis Acid Catalysis

The catalytic activity of this compound stems from its ability to function as a quintessential Lewis acid. The boron atom features a vacant p-orbital, which can readily accept a pair of electrons from a Lewis basic substrate (e.g., a carbonyl group, an ether, or a halide).[2] This coordination activates the substrate, typically by withdrawing electron density, which renders it more susceptible to nucleophilic attack.

This activation can lead to several key transformations:

  • Generation of Carbocations: By abstracting a leaving group (like a halide), the borate can facilitate the formation of a carbocationic intermediate, which can then participate in reactions such as Friedel-Crafts alkylations.[4]

  • Carbonyl Activation: Coordination to a carbonyl oxygen increases the electrophilicity of the carbonyl carbon, priming it for attack by nucleophiles in reactions like aldol additions, Michael additions, and esterifications.

  • Hydride Abstraction: In reactions involving hydrosilanes, the borate can facilitate the transfer of a hydride ion from the silicon atom to an electrophilic center, a cornerstone of the Piers-Rubinsztajn reaction and related reductions.[5]

Lewis_Acid_Activation sub Substrate (Lewis Base) (e.g., R-C=O) activated Activated Complex [R-C=O→B(OR_F)₃] sub->activated Coordination cat B(OR_F)₃ (Lewis Acid) cat->activated product Product (R-C(Nu)-O-B(OR_F)₃) activated->product Nucleophilic Attack nuc Nucleophile (Nu⁻) nuc->product final_product Final Product + Catalyst product->final_product Release

Caption: General mechanism of substrate activation by the borate Lewis acid.

Synthesis of the Catalyst

While commercially available, this compound can be synthesized in the laboratory. The general approach involves the reaction of a boron source with 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). A procedure analogous to the synthesis of similar highly fluorinated borates can be adapted.[6]

Representative Synthetic Protocol:

  • Precaution: This synthesis should be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware, as boron reagents are sensitive to moisture.[7]

  • To a flame-dried, two-necked round-bottom flask equipped with a condenser and a magnetic stir bar, add 1,1,1,3,3,3-hexafluoroisopropanol (3.1 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add a boron source, such as borane dimethylsulfide complex (1.0 equivalent), dropwise to the cooled alcohol.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by ¹¹B NMR is recommended).

  • The product can then be purified by distillation under reduced pressure.[6]

Applications and Protocols

The high Lewis acidity of this borate makes it a suitable catalyst for reactions traditionally promoted by strong Lewis acids.

Application I: Catalytic Hydrosilylation of Carbonyls

The reduction of aldehydes and ketones to their corresponding alcohols using hydrosilanes is a fundamental transformation. This compound can effectively catalyze this process by activating the carbonyl group and facilitating hydride transfer from the silane.

Detailed Protocol: Hydrosilylation of Acetophenone

  • Preparation:

    • In a glovebox or under an inert atmosphere, add acetophenone (1.0 mmol, 120.15 mg) and anhydrous dichloromethane (DCM, 5 mL) to an oven-dried reaction vial containing a magnetic stir bar.

    • In a separate vial, prepare a stock solution of this compound in anhydrous DCM (e.g., 5 mg/mL).

  • Reaction Setup:

    • Add the catalyst solution (2 mol%, 0.02 mmol, 10.2 mg) to the reaction vial.

    • Add triethylsilane (1.2 mmol, 139.5 mg, 191 µL) dropwise to the stirred solution at room temperature.

  • Monitoring and Work-up:

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, quench the reaction by adding a few drops of water.

    • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-phenylethanol.

Caption: Standard workflow for a borate-catalyzed hydrosilylation reaction.

Table: Representative Performance in Lewis Acid Catalysis

The following table summarizes typical conditions and outcomes for reactions where a strong, fluorinated boron-based Lewis acid like this compound would be applicable. Data is generalized from literature on analogous catalysts like B(C₆F₅)₃.[4][5][8]

Reaction TypeSubstrate ExampleNucleophile/ReagentCatalyst Loading (mol%)SolventTemp (°C)Time (h)
Hydrosilylation Ketone/AldehydeR₃SiH1 - 5DCM, Toluene0 - 250.5 - 4
Friedel-Crafts Alkylation BenzeneBenzyl Fluoride2 - 10Hexane, DCM25 - 802 - 24
Mukaiyama Aldol AldehydeSilyl Enol Ether5 - 10DCM-78 to 01 - 6
Direct Amidation Carboxylic AcidAmine5 - 10Toluene, Xylene80 - 11012 - 24
Piers-Rubinsztajn AlkoxysilaneHydrosilane1 - 2Neat or Toluene25 - 601 - 5

Safety and Handling

As a highly reactive and moisture-sensitive compound, proper handling of this compound is critical.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]

  • Handling: All manipulations should be conducted in a well-ventilated chemical fume hood.[10] Due to its moisture sensitivity, handle the catalyst under an inert atmosphere (glovebox or Schlenk line).[9] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]

  • Storage: Store the catalyst in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong bases or oxidizing agents.[9][11] Storage under an inert gas is recommended.[9]

  • Spills: In case of a spill, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal.[11] Avoid creating dust.[9]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

References

  • Vertex AI Search. (2026, February 13). Leveraging Lewis Acids: The Power of Boron Trifluoride Complex in Synthesis.
  • Maccarrone, G., et al. (2021, December 22). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. MDPI. [Link]

  • White, A. P., et al. (2023, January 13). Synthesis and lewis acidity of fluorinated triaryl borates. -ORCA - Cardiff University. [Link]

  • ResearchGate. (2023, January 14). (PDF) Synthesis and Lewis Acidity of Fluorinated Triaryl Borates. [Link]

  • Wang, F., et al. (2022).
  • Rzepa, H. (2024, November 9). NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate. Imperial College London. [Link]

  • REALAB LLC. Tris(1,1,1,2,3,3-hexafluoropropan-2-yl)
  • Chemsrc. (2025, August 21). Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate. [Link]

  • Quayle, S., et al. (2021). The ultimate Lewis acid catalyst: using tris(pentafluorophenyl) borane to create bespoke siloxane architectures.
  • Mistry, N., et al. (2021).
  • Hoppe, A., et al. (2024). (PDF) Tris(pentafluorophenyl)borane‐Catalyzed Functionalization of Benzylic C−F Bonds. ResearchGate. [Link]

  • University of Toronto. (n.d.).
  • Stepanenko, V., et al. (2010). SYNTHESIS OF SPIROBORATE ESTERS FROM 1,2-AMINOALCOHOLS, ETHYLENE GLYCOL AND TRIISOPROPYL BORATE. Organic Syntheses. [Link]

  • Hackel, T., & McGrath, N. A. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Semantic Scholar.
  • Le, P., et al. (2024, December 20). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl)
  • Kumar, G., et al. (2021). Tris(pentafluorophenyl)
  • Cypryk, M. (2023, August 8). Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. MDPI. [Link]

  • Klare, C., et al. (2023, December 4). Hexafluoroisopropylboranes and -Borates. MDPI. [Link]

  • Chongqing Chemdad Co. BORIC ACID TRIS(HEXAFLUOROISOPROPYL) ESTER. [Link]

Sources

Application of Tris(hexafluoroisopropyl) borate in Polymerization Reactions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Highly Fluorinated Lewis Acid

Tris(hexafluoroisopropyl) borate, systematically named Boric acid tris(hexafluoroisopropyl) ester, is a structurally unique organoboron compound characterized by the presence of three sterically bulky and highly electron-withdrawing hexafluoroisopropyl groups.[1][2] This substitution pattern imparts significant Lewis acidity to the central boron atom, a key characteristic that suggests its potential utility as a catalyst or initiator in various polymerization reactions.[1] While specific, detailed applications of Tris(hexafluoroisopropyl) borate in polymerization are not extensively documented in publicly available literature, its properties, when compared to the well-studied analogue Tris(pentafluorophenyl)borane (B(C6F5)3), allow for the formulation of strong hypotheses regarding its synthetic utility.[3][4]

This technical guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical applications of Tris(hexafluoroisopropyl) borate in key polymerization methodologies. By drawing parallels with established Lewis acid-catalyzed systems, we will present detailed, albeit exemplary, protocols to serve as a starting point for experimentation and methods development.

Physicochemical Properties of Tris(hexafluoroisopropyl) borate

A thorough understanding of the physical and chemical properties of a catalyst is paramount for its effective application. Key properties of Tris(hexafluoroisopropyl) borate are summarized in the table below.

PropertyValueReference
CAS Number 6919-80-8[1][2]
Molecular Formula C9H3BF18O3[1][2]
Molecular Weight 511.90 g/mol [2]
Appearance White powder to lump or low-melting solid[1]
Solubility Soluble in organic solvents[1]
Key Feature Strong Lewis acidity[1]

Hypothesized Applications in Polymerization Reactions

The strong Lewis acidic nature of Tris(hexafluoroisopropyl) borate suggests its potential efficacy in several classes of polymerization reactions that are promoted by electrophilic species.

Cationic Polymerization of Vinyl Monomers

Cationic polymerization is a chain-growth polymerization that proceeds via a carbocationic active center. Strong Lewis acids are often employed as co-initiators to activate a proton source (initiator) or to directly initiate the polymerization of electron-rich olefins, such as vinyl ethers.

Plausible Mechanism:

In a hypothetical scenario, Tris(hexafluoroisopropyl) borate could abstract a hydride or an alkyl group from a suitable initiator (e.g., a tertiary alkyl halide) or activate a protic initiator (e.g., an alcohol or water) to generate a carbocation. This carbocation then propagates by attacking the double bond of a monomer. The bulky, weakly coordinating borate anion would stabilize the propagating carbocation, potentially leading to a controlled or "living" polymerization.

G cluster_initiation Initiation cluster_propagation Propagation B_HFIP B(OCH(CF3)2)3 complex [B(OCH(CF3)2)3(ROH)] B_HFIP->complex Coordination ROH R-OH (Initiator) ROH->complex H_ion H+ complex->H_ion Proton Generation borate_anion [B(OCH(CF3)2)3(OR)]- complex->borate_anion carbocation H-CH2-C+HR' H_ion->carbocation monomer_1 CH2=CHR' monomer_1->carbocation Attack propagating_chain P-CH2-C+HR' carbocation->propagating_chain Propagation Start growing_chain P-(CH2-CHR')n-CH2-C+HR' propagating_chain->growing_chain monomer_2 n(CH2=CHR') monomer_2->growing_chain Monomer Addition

Caption: Hypothetical mechanism of cationic polymerization initiated by Tris(hexafluoroisopropyl) borate.

Exemplary Protocol for Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

This protocol is a template and requires optimization.

Materials:

  • Tris(hexafluoroisopropyl) borate (CAS 6919-80-8)

  • Isobutyl vinyl ether (IBVE), freshly distilled

  • 2-chloroethyl vinyl ether (initiator), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • All glassware should be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve a calculated amount of Tris(hexafluoroisopropyl) borate in anhydrous DCM under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

  • In a separate, dry flask, prepare a solution of IBVE and the 2-chloroethyl vinyl ether initiator in anhydrous DCM.

  • Slowly add the monomer/initiator solution to the stirred solution of Tris(hexafluoroisopropyl) borate via a syringe.

  • Monitor the reaction progress by taking aliquots for analysis (e.g., by ¹H NMR to observe monomer conversion).

  • Upon reaching the desired conversion, quench the polymerization by adding an excess of cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterize the polymer for molecular weight and polydispersity using Gel Permeation Chromatography (GPC).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Cationic polymerizations are extremely sensitive to moisture, which can act as a terminating agent.

  • Low Temperature: Many cationic polymerizations are performed at low temperatures to suppress chain transfer and termination reactions, leading to better control over the polymer architecture.

  • Inert Atmosphere: Prevents side reactions with oxygen and moisture.

Ring-Opening Polymerization (ROP) of Cyclic Ethers and Esters

Ring-opening polymerization is another powerful technique for producing a wide range of polymers, including polyethers and polyesters. Lewis acids are effective catalysts for the ROP of strained cyclic monomers like epoxides, oxetanes, and lactones.[4][5]

Plausible Mechanism:

Tris(hexafluoroisopropyl) borate can coordinate to the oxygen atom of the cyclic monomer, activating it towards nucleophilic attack. The polymerization can be initiated by a nucleophile, such as an alcohol, which attacks the activated monomer, leading to ring-opening. The propagating chain end then continues to attack subsequent activated monomers.

G cluster_activation Monomer Activation cluster_initiation_propagation Initiation & Propagation B_HFIP B(OCH(CF3)2)3 activated_complex [Monomer---B(OCH(CF3)2)3] B_HFIP->activated_complex epoxide Cyclic Ether/Ester (Monomer) epoxide->activated_complex Coordination ring_opened RO-(Monomer)-H activated_complex->ring_opened ROH R-OH (Initiator) ROH->ring_opened Nucleophilic Attack propagating_chain RO-(Monomer)n-H ring_opened->propagating_chain Propagation activated_monomer_2 [Monomer---B(OCH(CF3)2)3] activated_monomer_2->propagating_chain Attack

Caption: Hypothetical mechanism for Ring-Opening Polymerization catalyzed by Tris(hexafluoroisopropyl) borate.

Exemplary Protocol for Ring-Opening Polymerization of ε-Caprolactone

This protocol is a template and requires optimization.

Materials:

  • Tris(hexafluoroisopropyl) borate (CAS 6919-80-8)

  • ε-Caprolactone, freshly distilled over CaH₂

  • Benzyl alcohol (initiator), dried over molecular sieves

  • Anhydrous toluene

  • Methanol (for quenching)

  • Argon or Nitrogen gas supply

  • Schlenk line and glassware

Procedure:

  • Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere.

  • In a Schlenk flask, dissolve Tris(hexafluoroisopropyl) borate in anhydrous toluene.

  • Add the desired amount of benzyl alcohol initiator to the solution.

  • Add the ε-caprolactone monomer to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 25-100 °C) and monitor the progress by taking samples for analysis (e.g., ¹H NMR or GPC).

  • Once the desired molecular weight or monomer conversion is achieved, cool the reaction and quench by adding a small amount of methanol.

  • Precipitate the resulting poly(ε-caprolactone) in a large volume of cold methanol.

  • Isolate the polymer by filtration and dry under vacuum.

  • Characterize the polymer's molecular weight, polydispersity, and end-group fidelity.

Causality Behind Experimental Choices:

  • Purified Monomer and Initiator: Impurities can interfere with the polymerization and affect the properties of the final polymer.

  • Controlled Temperature: The reaction temperature can influence the rate of polymerization and the occurrence of side reactions such as transesterification.

  • Monomer to Initiator Ratio: This ratio is a key parameter for controlling the molecular weight of the resulting polymer in a controlled polymerization.

Co-catalyst/Activator in Olefin Polymerization

In the realm of olefin polymerization, particularly with single-site catalysts like metallocenes, a co-catalyst or activator is required to generate the active cationic metal species. Boranes and borates with perfluoroaryl groups are well-established activators.[6]

Plausible Role:

Tris(hexafluoroisopropyl) borate could function as an activator by abstracting an alkyl or other ligand from a pre-catalyst (e.g., a zirconocene dimethyl complex). This would generate a catalytically active, cationic metal center and a non-coordinating borate anion.

Hypothetical Activation of a Metallocene Pre-catalyst

Pre-catalystActivatorActive SpeciesBy-product
Cp₂Zr(CH₃)₂B(OCH(CF₃)₂)₃[Cp₂ZrCH₃]⁺[CH₃B(OCH(CF₃)₂)₃]⁻-

Conclusion and Future Outlook

Tris(hexafluoroisopropyl) borate presents itself as a compelling yet under-explored candidate for catalysis in polymerization chemistry. Its strong Lewis acidity, conferred by the highly fluorinated alkyl groups, suggests a reactivity profile that could be harnessed for various polymerization reactions, including cationic and ring-opening processes. The exemplary protocols provided herein are intended to serve as a robust starting point for researchers to investigate the catalytic potential of this compound. Further research is warranted to elucidate its precise catalytic activity, compare its performance with established Lewis acids like B(C6F5)3, and explore its utility in synthesizing novel polymeric materials. The development of polymerization systems based on Tris(hexafluoroisopropyl) borate could open new avenues in materials science and drug delivery.

References

  • e-Polymers. Research progress and applications of novel perfluoroaryl borate in polymerization. [Link]

  • PubMed. Lewis pairs polymerization of polar vinyl monomers. [Link]

  • Royal Society of Chemistry. Borane catalyzed polymerization and depolymerization reactions controlled by Lewis acidic strength - Chemical Communications (RSC Publishing). [Link]

  • Chemsrc. Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate | Chemsrc. [Link]

  • Google Patents.
  • PMC. Cyclic Ether Triggers for Polymeric Frustrated Lewis Pair Gels. [Link]

  • MDPI. Hexafluoroisopropylboranes and -Borates. [Link]

  • Google Patents.
  • CP Lab Safety. Tris(hexafluoroisopropyl) Borate, 5 grams. [Link]

  • OSTI.gov. Cationic metallocene polymerization catalysts based on tetrakis(pentafluorophenyl)borate and its derivatives. Probing the limits of anion noncoordination via a synthetic, solution dynamic, structural, and catalytic olefin polymerization study (Journal Article). [Link]

  • Royal Society of Chemistry. Living/controlled ring-opening (co)polymerization of lactones by Al-based catalysts with different sidearms - Dalton Transactions (RSC Publishing). [Link]

  • Royal Society of Chemistry. Metal-free controlled ring-opening polymerization of ε-caprolactone in bulk using tris(pentafluorophenyl)borane as a catalyst - Polymer Chemistry (RSC Publishing). [Link]

Sources

Application Notes and Protocols: Dosage Optimization for Tris(hexafluoroisopropyl) borate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of Tris(hexafluoroisopropyl) borate

Tris(hexafluoroisopropyl) borate, B(OCH(CF₃)₂)₃, is a highly electrophilic organoboron compound characterized by its strong Lewis acidity. This property is imparted by the electron-withdrawing nature of the six trifluoromethyl groups, which creates a significantly electron-deficient boron center.[1] While its structural analogue, Tris(pentafluorophenyl)borane (B(C₆F₅)₃), has been extensively studied and utilized in a myriad of organic transformations, Tris(hexafluoroisopropyl) borate presents a unique profile of steric and electronic properties that are of considerable interest to the synthetic chemist.[2] This guide provides a comprehensive overview of the principles and practical considerations for optimizing the dosage of Tris(hexafluoroisopropyl) borate in key applications, drawing upon established knowledge of related highly Lewis acidic boranes to provide a robust framework for its effective use.

The primary utility of Tris(hexafluoroisopropyl) borate in organic synthesis is anticipated to be as a catalyst or initiator for a range of reactions, including but not limited to hydrosilylation, hydrodefluorination, and as the acidic component in Frustrated Lewis Pair (FLP) chemistry.[3][4] Its high Lewis acidity allows it to activate a variety of substrates, most notably Si-H bonds in silanes, facilitating hydride transfer processes.[5][6] The optimization of the catalyst loading is paramount to achieving high reaction efficiency, minimizing side reactions, and ensuring cost-effectiveness, particularly in the context of drug development and large-scale synthesis.

Core Principles of Dosage Optimization

The optimal dosage of a Lewis acid catalyst like Tris(hexafluoroisopropyl) borate is not a fixed value but rather a function of several interdependent variables. A thorough understanding of these factors is crucial for the rational design of experiments and the rapid identification of the ideal catalyst loading for a given transformation.

  • Substrate Reactivity: The electronic and steric properties of the substrates are primary determinants of the required catalyst loading. Electron-rich substrates, which can more readily coordinate to the Lewis acidic boron center, may require a lower catalyst dosage. Conversely, sterically hindered or electron-deficient substrates will likely necessitate a higher catalyst loading or more forcing reaction conditions to achieve a desirable reaction rate.

  • Lewis Basicity of the Medium: The presence of Lewis basic functional groups on the substrate or in the solvent can lead to the formation of classical Lewis acid-base adducts, effectively sequestering the catalyst and inhibiting its activity. In such cases, a higher catalyst loading may be required to overcome this non-productive coordination. The choice of an inert, non-coordinating solvent is often critical.

  • Silane Reactivity (in Hydrosilylation): In hydrosilylation reactions, the nature of the silane is a key factor. More hydridic silanes (e.g., those with electron-donating groups) can be activated more readily, potentially allowing for a lower catalyst loading.

  • Reaction Temperature and Time: There is an inherent trade-off between catalyst loading, reaction temperature, and reaction time. A lower catalyst dosage can often be compensated for by increasing the reaction temperature or extending the reaction time. However, this must be balanced against the potential for thermal decomposition of the substrates, products, or the catalyst itself.

  • Purity of Reagents and Solvent: The presence of impurities, particularly water or other protic species, can lead to the deactivation of the borane catalyst.[5] Rigorous drying of all reagents and solvents is essential for reproducible results and to avoid the need for an excess of the catalyst to compensate for deactivation.

Application in Hydrosilylation of Carbonyls

The hydrosilylation of aldehydes and ketones to the corresponding silyl ethers is a fundamental transformation in organic synthesis. Highly Lewis acidic boranes are known to be effective catalysts for this reaction.[7] The catalytic cycle, as established for B(C₆F₅)₃, is believed to proceed via the activation of the silane through hydride abstraction to form a highly reactive silylium cation-hydridoborate anion pair.[5][6] This reactive intermediate then effects the reduction of the carbonyl group.

Hydrosilylation_Mechanism cluster_activation Silane Activation cluster_reduction Carbonyl Reduction B(OR)3 B(OCH(CF₃)₂)₃ Intermediate [R₃Si]⁺[HB(OCH(CF₃)₂)₃]⁻ B(OR)3->Intermediate + R₃SiH R3SiH R₃SiH SilylEther R'₂CHOSiR₃ Intermediate->SilylEther + R'₂C=O Carbonyl R'₂C=O B(OR)3_re B(OCH(CF₃)₂)₃ (regenerated) SilylEther->B(OR)3_re - R'₂CHOSiR₃

Caption: Proposed catalytic cycle for the hydrosilylation of a carbonyl compound.

Protocol for Dosage Optimization in the Hydrosilylation of Acetophenone

This protocol provides a systematic approach to determining the optimal catalyst loading of Tris(hexafluoroisopropyl) borate for the hydrosilylation of a model ketone, acetophenone, with triethylsilane.

Materials:

  • Tris(hexafluoroisopropyl) borate

  • Acetophenone

  • Triethylsilane

  • Anhydrous toluene

  • Anhydrous sodium sulfate

  • Schlenk flasks and gas-tight syringes

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of Tris(hexafluoroisopropyl) borate in anhydrous toluene under an inert atmosphere.

    • Prepare a 1 M stock solution of acetophenone in anhydrous toluene.

    • Prepare a 1.2 M stock solution of triethylsilane in anhydrous toluene.

  • Reaction Setup:

    • In a series of oven-dried Schlenk flasks equipped with stir bars, add the desired volume of the Tris(hexafluoroisopropyl) borate stock solution to achieve the target catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, and 5.0 mol%).

    • Add 1.0 mL (1.0 mmol) of the acetophenone stock solution to each flask.

    • Add 1.0 mL (1.2 mmol, 1.2 equiv) of the triethylsilane stock solution to each flask.

    • Bring the total volume of each reaction to 5 mL with anhydrous toluene.

  • Reaction Monitoring:

    • Stir the reactions at room temperature.

    • At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (ca. 0.1 mL) from each reaction mixture using a gas-tight syringe and quench it with a small amount of wet diethyl ether.

    • Dry the quenched aliquot over a small amount of anhydrous sodium sulfate.

    • Analyze the sample by GC or ¹H NMR to determine the conversion of acetophenone to the corresponding silyl ether.

  • Data Analysis:

    • Plot the percentage conversion against time for each catalyst loading.

    • Determine the catalyst loading that provides the best balance between reaction rate and catalyst usage.

Hydrosilylation_Workflow A Prepare Stock Solutions (Borate, Ketone, Silane) B Set up Parallel Reactions (Varying Catalyst Loading) A->B C Initiate Reactions at RT B->C D Monitor Reaction Progress (GC or NMR at Time Intervals) C->D E Analyze Data (Plot Conversion vs. Time) D->E F Determine Optimal Catalyst Loading E->F

Caption: Workflow for optimizing Tris(hexafluoroisopropyl) borate dosage.

Expected Results and Interpretation

The following table provides a hypothetical set of results for the dosage optimization experiment described above.

Catalyst Loading (mol%)Time (h)Conversion (%)
0.12415
0.52465
1.08>95
2.04>95
5.02>95

From this data, a researcher could conclude that a catalyst loading of 1.0 to 2.0 mol% provides an excellent compromise between reaction time and the amount of catalyst used for this particular substrate. For substrates that are less reactive, higher loadings may be necessary. For instance, the hydrosilylation of aliphatic ketones or sterically hindered aldehydes may require catalyst loadings in the range of 2-8 mol%.[8]

Application in Frustrated Lewis Pair (FLP) Chemistry

Frustrated Lewis Pairs are combinations of sterically encumbered Lewis acids and Lewis bases that are unable to form a classical adduct.[3] This "frustration" leaves both the acidic and basic sites available to cooperatively activate small molecules, such as H₂, CO₂, and olefins.[4][9] The high Lewis acidity and steric bulk of Tris(hexafluoroisopropyl) borate make it an excellent candidate for use as the Lewis acid component in FLP chemistry.

In this context, the dosage of the borate is typically stoichiometric with the Lewis base, as the formation of the active FLP is the primary objective. However, in catalytic applications of FLPs, the entire FLP system is used in sub-stoichiometric amounts.

FLP_Activation cluster_FLP Frustrated Lewis Pair LA B(OCH(CF₃)₂)₃ (Lewis Acid) Activated Activated Substrate (e.g., [H-Base]⁺[H-Borate]⁻) LA->Activated LB Bulky Lewis Base (e.g., tBu₃P) LB->Activated Substrate Small Molecule (e.g., H₂) Substrate->Activated

Caption: Activation of a small molecule by a Frustrated Lewis Pair.

General Protocol for Screening FLP Activity

This protocol outlines a general method for screening the activity of an FLP formed from Tris(hexafluoroisopropyl) borate and a bulky phosphine for the activation of a substrate.

Materials:

  • Tris(hexafluoroisopropyl) borate

  • A bulky Lewis base (e.g., tri-tert-butylphosphine)

  • The substrate to be activated (e.g., a terminal alkyne)

  • Anhydrous, non-coordinating solvent (e.g., toluene or dichloromethane)

  • NMR tubes suitable for air-sensitive compounds (e.g., J. Young tubes)

Procedure:

  • Preparation of the FLP:

    • In a glovebox, dissolve 1.0 equivalent of Tris(hexafluoroisopropyl) borate in the anhydrous solvent in an NMR tube.

    • Add 1.0 equivalent of the bulky Lewis base.

    • Acquire ¹H, ¹¹B, ¹⁹F, and ³¹P NMR spectra to confirm the absence of a classical adduct and to characterize the unquenched Lewis acid and base.

  • Substrate Addition:

    • Add 1.0 equivalent of the substrate to the NMR tube.

    • Monitor the reaction by NMR spectroscopy at room temperature. Look for changes in the chemical shifts of the borate, the base, and the substrate that would indicate an interaction or reaction.

  • Dosage for Catalysis:

    • If a stoichiometric reaction is observed, the next step is to attempt a catalytic version.

    • A typical starting point for a catalytic FLP reaction is 5-10 mol% of both the Lewis acid and the Lewis base.

    • The reaction should be monitored over time to determine the catalytic turnover.

Safety and Handling

Tris(hexafluoroisopropyl) borate is a moisture-sensitive and potentially corrosive compound. It should be handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times. For more detailed safety information, consult the Material Safety Data Sheet (MSDS).

Conclusion

Tris(hexafluoroisopropyl) borate is a potent Lewis acid with significant potential in organic synthesis. While direct literature on its catalytic applications is emerging, a robust framework for its use can be constructed by drawing parallels with the well-established chemistry of Tris(pentafluorophenyl)borane. The key to successfully employing this reagent lies in the careful and systematic optimization of its dosage, taking into account the specific nature of the substrates, the reaction conditions, and the desired outcome. The protocols and principles outlined in this guide provide a solid foundation for researchers to unlock the full synthetic potential of this powerful catalyst.

References

  • Wikipedia. Frustrated Lewis pair. [Link]

  • MDPI. Hexafluoroisopropylboranes and -Borates. [Link]

  • Alharbi, M. M., van Ingen, Y., Roldan, A., Kaehler, T., & Melen, R. L. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820-1825. [Link]

  • Durfey, N. P., & Gilbert, T. M. (2011). Computational studies of Lewis acidities of tris(fluorophenyl)-substituted boranes: an additive relationship between Lewis acidity and fluorine position. Inorganic chemistry, 50(16), 7871–7879. [Link]

  • Berkaw, J. E., & Bercaw, J. E. (2010). Tandem Frustrated Lewis pair/tris(pentafluorophenyl)borane-catalyzed Deoxygenative Hydrosilylation of Carbon Dioxide. Journal of the American Chemical Society, 132(34), 11951–11953. [Link]

  • Stephan, D. W. (2015). Frustrated Lewis pairs: from concept to catalysis. Accounts of chemical research, 48(2), 306–316. [Link]

  • Fontaine, F. G., & Mary-Ann, C. (2017). Tris(pentafluorophenyl)borane and Beyond: Modern Advances in Borylation Chemistry. ACS Catalysis, 7(2), 1475-1487. [Link]

  • Gevorgyan, V., & Rubinsztajn, S. (2023). Tris(pentafluorophenyl)borane-catalyzed Hydride Transfer Reactions in Polysiloxane Chemistry—Piers–Rubinsztajn Reaction and Related Processes. Molecules, 28(16), 5941. [Link]

  • Piers, W. E., & Maron, L. (2003). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry, 68(25), 9684–9691. [Link]

  • Hackel, T., & McGrath, N. A. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules (Basel, Switzerland), 24(3), 432. [Link]

  • Travis, A. L., Binding, S. C., Zaher, H., Arnold, T. A. Q., Buffet, J. C., & O'Hare, D. (2016). Small molecule activation by frustrated Lewis pairs. Dalton transactions (Cambridge, England : 2003), 45(29), 11881–11893. [Link]

  • Wilkins, L. C., Howard, J. L., & others. (2017). Exploring Multistep Continuous Flow Hydrosilylation Reactions Catalyzed by Tris(pentafluorophenyl)borane. UCL Discovery. [Link]

  • Stephan, D. W. (2015). Main Group Lewis Acids in Frustrated Lewis Pair Chemistry: Beyond Electrophilic Boranes. ChemInform, 46(32). [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yields with Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate [B(OHFP)₃]

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate, a powerful Lewis acid catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of their B(OHFP)₃-catalyzed reactions. We will delve into the nuances of this catalyst, drawing from established principles of Frustrated Lewis Pair (FLP) chemistry to provide practical, actionable solutions.

Understanding the Catalyst: A Tale of Sterics and Electronics

This compound, hereafter referred to as B(OHFP)₃, is a highly electrophilic borane. Its potent Lewis acidity stems from the electron-withdrawing nature of the hexafluoroisopropoxy groups. This electronic feature, combined with significant steric bulk, makes B(OHFP)₃ an excellent candidate for forming Frustrated Lewis Pairs (FLPs) with sterically hindered Lewis bases.[1][2] In an FLP, the acid and base components are unable to form a classical adduct, leaving their respective acidic and basic sites available to activate small molecules, such as H₂ or silanes, for a variety of chemical transformations.[3][4]

The reactivity of an FLP is a delicate balance of the Lewis acidity of the borane, the basicity of the Lewis base, and the steric environment around both centers.[5][6] Understanding this interplay is paramount to troubleshooting and optimizing your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during reactions catalyzed by B(OHFP)₃ in a question-and-answer format, providing both explanations and actionable protocols.

FAQ 1: My reaction shows low or no conversion. What are the likely causes?

Low conversion is a frequent challenge and can be attributed to several factors, ranging from catalyst integrity to reaction setup.

Possible Cause 1: Catalyst Inactivity due to Impurities or Degradation

B(OHFP)₃ is sensitive to moisture and atmospheric oxygen. Contamination can lead to hydrolysis or oxidation, diminishing its Lewis acidity and rendering it inactive.

  • Troubleshooting Protocol: Catalyst Purity and Handling

    • Visual Inspection: Pure B(OHFP)₃ should be a colorless liquid or white solid. Any discoloration may indicate impurities.

    • NMR Analysis: Check the purity of your catalyst using ¹⁹F and ¹¹B NMR spectroscopy. The ¹⁹F NMR spectrum of pure B(OHFP)₃ should exhibit a clean set of signals corresponding to the hexafluoroisopropyl groups.[7][8][9][10] The ¹¹B NMR will show a single resonance characteristic of a tricoordinate borate. Impurities may present as additional peaks.

    • Strict Anhydrous and Inert Conditions: Always handle B(OHFP)₃ under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[11] Use oven-dried glassware and anhydrous solvents.

dot

Caption: Initial troubleshooting workflow for low reaction conversion.

Possible Cause 2: Suboptimal Reaction Conditions

The choice of solvent, temperature, and catalyst loading can dramatically impact reaction yield.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability and reactivity of the FLP.[12][13] Highly coordinating solvents may compete with the Lewis base for the borane, hindering FLP formation.

  • Temperature: While some FLP-catalyzed reactions proceed at room temperature, others may require heating to overcome activation barriers. Conversely, excessive heat can lead to catalyst decomposition or side reactions.

  • Catalyst Loading: Insufficient catalyst will result in slow or incomplete conversion. However, excessively high loading is not only uneconomical but can sometimes lead to undesired side reactions.[5][7][14]

Troubleshooting Protocol: Reaction Optimization

  • Solvent Screening: If yield is low, screen a range of anhydrous, non-coordinating solvents. Toluene, dichloromethane, and hexanes are often good starting points.

  • Temperature Variation: Perform the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal range.

  • Catalyst Loading Titration: Vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%) to determine the most effective concentration.[14]

FAQ 2: I'm observing significant side product formation. What are the common side reactions?

Side reactions can compete with your desired transformation, consuming starting materials and reducing your yield.

Possible Cause: Protodeboronation

This is a common side reaction for boronic acids and their derivatives, where the C-B bond is cleaved and replaced by a C-H bond. While B(OHFP)₃ does not have a C-B bond, related side reactions involving the cleavage of the B-O bond can occur in the presence of protic sources, leading to catalyst deactivation.

  • Mitigation Strategy:

    • Rigorous Drying: Ensure all reagents and solvents are scrupulously dried. The use of molecular sieves can be beneficial.

    • Proton Sponge: In some cases, the addition of a non-coordinating, sterically hindered base (a "proton sponge") can scavenge trace protons without interfering with the FLP.

FAQ 3: How do I choose the right Lewis base to pair with B(OHFP)₃?

The choice of Lewis base is critical for successful FLP catalysis.

Guiding Principles:

  • Steric Bulk: The Lewis base must be sterically hindered enough to prevent the formation of a classical Lewis adduct with B(OHFP)₃. Common examples include bulky phosphines (e.g., P(t-Bu)₃, P(mesityl)₃) or hindered amines.[1]

  • Basicity: The basicity of the Lewis base influences the heterolytic cleavage of small molecules. A more basic Lewis base will more readily accept a proton.[5] However, if the base is too strong, it may react with the substrate or product.

Experimental Protocol: Lewis Base Screening

  • Literature Precedent: Start with Lewis bases that have been successfully used in similar FLP systems.

  • Systematic Screening: If yields are poor, screen a small library of sterically hindered phosphines and amines with varying electronic properties.

  • NMR Titration: To confirm the "frustrated" nature of the pair, you can perform an NMR titration. The absence of a significant shift in the ¹¹B NMR signal of B(OHFP)₃ upon addition of the Lewis base suggests the absence of strong adduct formation.

In-Depth Technical Guide: A Case Study in Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful transformation often catalyzed by FLPs.[15][16][17][18][19] Let's consider a hypothetical case of low yield in the B(OHFP)₃-catalyzed hydrosilylation of an alkene.

dot

Hydrosilylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dry Glassware under Vacuum/Heat B Inert Atmosphere (Ar/N2) A->B C Anhydrous Solvent B->C D Add Alkene & Lewis Base C->D E Add B(OHFP)3 Solution D->E F Add Silane E->F G Stir at Optimal Temperature F->G H Monitor by TLC/GC/NMR G->H I Quench Reaction H->I J Aqueous Workup I->J K Dry Organic Layer J->K L Purify by Chromatography K->L

Caption: General experimental workflow for B(OHFP)₃-catalyzed hydrosilylation.

Troubleshooting Low Yield in Hydrosilylation
Problem Potential Cause Troubleshooting Step Expected Outcome
No reaction Inactive catalystVerify B(OHFP)₃ purity via ¹⁹F and ¹¹B NMR. Repurify if necessary.Sharp, characteristic NMR signals for the catalyst.
Inappropriate Lewis baseScreen a more sterically hindered or more basic phosphine.Formation of the desired hydrosilylated product.
Low Conversion Insufficient catalyst loadingIncrease catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%).[14]Increased conversion of starting material.
Suboptimal temperatureRun the reaction at a higher temperature (e.g., 50 °C or 80 °C).Faster reaction rate and higher conversion.
Side Product Formation Presence of waterUse freshly distilled, anhydrous solvents and reagents. Add activated molecular sieves.Reduction or elimination of side products.
Catalyst deactivationSee catalyst deactivation section below.Improved catalyst lifetime and higher yield.
Catalyst Deactivation Pathways and Prevention

Catalyst deactivation can be a significant contributor to low yields, especially in prolonged reactions.[9][20][21]

  • Hydrolysis: As mentioned, water is detrimental. The B-O bonds in B(OHFP)₃ are susceptible to hydrolysis, leading to the formation of boric acid and hexafluoroisopropanol.

    • Prevention: Maintain strict anhydrous conditions.

  • Adduct Formation with Product: In some cases, the product of the reaction can act as a Lewis base and form a stable adduct with the borane, sequestering the catalyst.

    • Prevention: This is substrate-dependent. If suspected, consider using a less coordinating product analogue for initial studies or running the reaction at a higher dilution.

Quantitative Data: Lewis Acidity Comparison

Borane Gutmann-Beckett Number (Δδ ³¹P) Relative Lewis Acidity
B(C₆F₅)₃~84Strong
B(p-HC₆F₄)₃Lower than B(C₆F₅)₃Moderate-Strong
B(o-HC₆F₄)₃Lower than B(C₆F₅)₃Moderate-Strong
BPh₃~58Moderate

Note: The exact Gutmann-Beckett number for B(OHFP)₃ is not widely reported and would be a valuable experimental parameter to determine for direct comparison. The highly fluorinated alkoxy groups suggest its Lewis acidity is comparable to or potentially even greater than B(C₆F₅)₃, though sterics will also play a significant role in its reactivity.

Experimental Protocols

Protocol 1: Synthesis and Purification of this compound

This protocol is adapted from a known procedure for a similar borate ester.[27]

  • Under an inert atmosphere of argon, charge a flame-dried two-necked round-bottom flask equipped with a condenser with 1,1,1,3,3,3-hexafluoro-2-propanol (3.15 eq.).

  • Cool the flask to 0 °C in an ice bath.

  • Add borane dimethyl sulfide complex (1.0 eq.) dropwise.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux overnight.

  • Monitor the reaction progress by ¹¹B NMR.

  • Once the reaction is complete, purify the B(OHFP)₃ by vacuum distillation. The product is typically a colorless liquid or a white solid.

Protocol 2: General Procedure for B(OHFP)₃-Catalyzed Hydrosilylation of an Alkene[3][28]
  • In a glovebox, add the alkene (1.0 mmol), the Lewis base (e.g., P(t-Bu)₃, 1.05 mmol), and anhydrous toluene (2 mL) to an oven-dried vial equipped with a stir bar.

  • In a separate vial, prepare a stock solution of B(OHFP)₃ (0.025 mmol, 2.5 mol%) in anhydrous toluene (1 mL).

  • Add the B(OHFP)₃ solution to the alkene/Lewis base mixture and stir for 5 minutes at room temperature.

  • Add the silane (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a few drops of methanol.

  • Concentrate the mixture in vacuo and purify the crude product by flash column chromatography on silica gel.

Conclusion

Improving the yield in reactions catalyzed by this compound requires a systematic approach that considers the integrity of the catalyst, the choice of reaction partners, and the optimization of reaction conditions. By understanding the fundamental principles of Frustrated Lewis Pair chemistry and diligently applying the troubleshooting strategies outlined in this guide, researchers can unlock the full potential of this powerful catalyst.

References

  • Müller, J. et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. Chemical Communications. [Link]

  • Papp, G. et al. (n.d.). Illuminating the multiple Lewis acidity of triaryl-boranes via atropisomeric dative adducts. Research Square. [Link]

  • Martin, C. D. et al. (n.d.). Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes. ChemRxiv. [Link]

  • Müller, J. et al. (2025). Müller versus Gutmann–Beckett for assessing the Lewis acidity of boranes. RSC Publishing. [Link]

  • Mayer, R. J. et al. (n.d.). Application of the Lewis acidity parameters LAB in borane‐catalyzed... ResearchGate. [Link]

  • Ingleson, M. J. et al. (2012). Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3. Organometallics, 32(1), 237-246. [Link]

  • Scott, D. J. et al. (2017). Frustrated Lewis Pair (FLP)-Catalyzed Hydrogenation of Aza-Morita–Baylis–Hillman Adducts and Sequential Organo-FLP Catalysis. ACS Catalysis, 7(11), 7546-7551. [Link]

  • Rzepa, H. (2024). NMR data for compound 37f. tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate. Imperial College London. [Link]

  • Supporting Information. (n.d.). Rsc.org. [Link]

  • Wang, J-Y. et al. (2020). Chemoselective Hydrosilylation of the α,β-Site Double Bond in α,β- and α,β,γ,δ-Unsaturated Ketones Catalyzed by Macrosteric Borane Promoted by Hexafluoro-2-propanol. Organic Chemistry Portal. [Link]

  • Suggested Reaction Setups. (n.d.). Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Ingleson, M. J., & Ashley, A. E. (2019). Exploring Multistep Continuous Flow Hydrosilylation Reactions Catalyzed by Tris(pentafluorophenyl)borane. UCL Discovery. [Link]

  • Martin, C. D. et al. (2023). Examining the reactivity of tris(ortho-carboranyl)borane with Lewis bases and application in frustrated Lewis pair Si–H bond cleavage. Dalton Transactions, 52(29), 9639-9645. [Link]

  • Stephan, D. W. et al. (2011). Tuning Lewis acidity using the reactivity of “frustrated Lewis pairs”: facile formation of phosphine-boranes and cationic phosphonium-boranes. Dalton Transactions, 40(35), 8871-8879. [Link]

  • 19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]

  • Chase, P. A. et al. (2011). Separating Electrophilicity and Lewis Acidity: The Synthesis, Characterization, and Electrochemistry of the Electron Deficient Tris(aryl)boranes B(C6F5)3n (C6Cl5)n (n = 13). MURAL - Maynooth University Research Archive Library. [Link]

  • 19F NMR Reference Standards. (n.d.). University of Ottawa. [Link]

  • 19Flourine NMR. (n.d.). Process NMR Associates. [Link]

  • Stephan, D. W. (2015). Frustrated Lewis Pairs. Journal of the American Chemical Society, 137(32), 10018-10032. [Link]

  • Performing a Reaction Under an Inert Atmosphere. (2017, January 17). YouTube. [Link]

  • Grimme, S. et al. (2020). Optimizing the Energetics of FLP-Type H2 Activation by Modulating the Electronic and Structural Properties of the Lewis Acids: A DFT Study. ACS Catalysis, 10(10), 5649-5661. [Link]

  • Rieger, B. et al. (n.d.). [(η5‐CpR)Ge:]+[BArF4]−/O2 – A Sustainable and Efficient Catalytic System for the Hydrosilylation of Selected Olefins. mediaTUM. [Link]

  • Scott, D. J., Fuchter, M. J., & Ashley, A. E. (2017). Designing effective 'frustrated Lewis pair' hydrogenation catalysts. Chemical Society Reviews, 46(19), 5689-5700. [Link]

  • Stepanenko, V. et al. (2021). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and... Organic Syntheses Procedure. [Link]

  • Wang, Z-X. et al. (2023). Systematic Assessment of the Catalytic Reactivity of Frustrated Lewis Pairs in C-H Bond Activation. Molecules, 28(24), 8199. [Link]

  • Krossing, I. et al. (2023). Hexafluoroisopropylboranes and -Borates. Molecules, 28(23), 7935. [Link]

  • Stephan, D. W. (2022). Activation of Small Molecules and Hydrogenation of CO 2 Catalyzed by Frustrated Lewis Pairs. Molecules, 27(3), 1047. [Link]

  • Oestreich, M. et al. (2022). Frustrated Lewis Pairs in Heterogeneous Catalysis: Theoretical Insights. Catalysts, 12(6), 659. [Link]

  • Wei, Y. et al. (2021). Mechanistic insight into B(C6F5)3 catalyzed imine reduction with PhSiH3 under stoichiometric water conditions. Physical Chemistry Chemical Physics, 23(23), 13021-13031. [Link]

  • Kempe, R. et al. (2021). Recent Advances in Catalytic Hydrosilylations: Developments beyond Traditional Platinum Catalysts. Angewandte Chemie International Edition, 60(2), 550-572. [Link]

  • Oestreich, M. et al. (n.d.). Mechanisms in Frustrated Lewis Pair‐Catalyzed Reactions. ResearchGate. [Link]

  • Ho, D. et al. (2018). Semi-solid and solid frustrated Lewis pair catalysts. Chemical Society Reviews, 47(12), 4534-4550. [Link]

  • Hydroboration Oxidation of Alkenes. (2023, February 1). Chemistry Steps. [Link]

  • The initiation mechanisms for surface hydrosilylation with 1-alkenes. (n.d.). RSC Publishing. [Link]

  • Hu, Y. et al. (2022). Catalyst Deactivation and Its Mitigation During Catalytic Conversions of Biomass. ACS Catalysis, 12(11), 6439-6463. [Link]

  • Hydrosilylation. (2023, June 30). Chemistry LibreTexts. [Link]

  • Piers, W. E. et al. (2000). B(C6F5)3-Catalyzed Hydrosilation of Imines via Silyliminium Intermediates. Organic Chemistry Portal. [Link]

  • Ingleson, M. J. et al. (n.d.). B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. ResearchGate. [Link]

  • Wang, Z-X. et al. (2018). Rational design of FLP catalysts for reversible H 2 activation: A DFT study of the geometric and electronic effects. Journal of Catalysis, 359, 136-144. [Link]

  • Amine synthesis by imine reduction. (n.d.). Organic Chemistry Portal. [Link]

  • Hydroboration of Alkenes. (n.d.). Master Organic Chemistry. [Link]

Sources

Troubleshooting hydrolysis issues with Tris(hexafluoroisopropyl) borate

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: THFPB-6919 | CAS: 6919-80-8[1]

Executive Summary: The "Invisible" Decomposition

Current Status: You are likely visiting this page because your reaction stalled, or you observed an unexpected white precipitate.

The Core Issue: Tris(hexafluoroisopropyl) borate (


) is not a standard borate ester.[1] The eighteen fluorine atoms create a potent electron-withdrawing effect, rendering the central boron atom hyper-electrophilic  [1, 6]. While this makes it an exceptional Lewis acid catalyst and electrolyte additive, it also lowers the activation energy for nucleophilic attack by water.

The Reality: Unlike alkyl borates that hydrolyze slowly, THFPB hydrolyzes rapidly upon exposure to trace atmospheric moisture. The decomposition is often silent (no color change) until it is catastrophic (precipitation).

Diagnostic Module: Is My Reagent Compromised?

Use this decision matrix to evaluate the integrity of your material immediately.

Quick-Check Decision Tree

DiagnosticTree Start Start: Visual Inspection State Physical State at 25°C? Start->State Liquid Clear Liquid State->Liquid Melting Point ~31°C Solid White Solid/Lump State->Solid Stored Cold NMR Run 1H & 19F NMR (d-Chloroform) Liquid->NMR Check Purity Solubility Solubility Test (Dry Toluene/Hexane) Solid->Solubility Soluble Fully Soluble Solubility->Soluble Likely Intact Insoluble Cloudy/Precipitate Solubility->Insoluble Contains Boric Acid Soluble->NMR Conclusion See Data Table Below NMR->Conclusion Compare Shifts

Figure 1: Diagnostic workflow for assessing Tris(hexafluoroisopropyl) borate integrity. Note that the melting point (31°C) makes physical state an unreliable sole indicator.[1]

Quantitative Diagnostics (NMR)

If visual inspection is ambiguous, NMR is the gold standard. Hydrolysis releases Hexafluoroisopropanol (HFIP) and Boric Acid.[1]

FeatureIntact Ester (

)
Hydrolysis Product (Free HFIP)Hydrolysis Product (Boric Acid)
Physical State Low-melting solid (MP: 31°C) [1, 5]Volatile Liquid (BP: 58°C)White Solid (Insoluble in non-polar)

NMR (Methine)

~5.0 - 5.2 ppm (Septet)*

4.4 - 4.9 ppm (Septet) [9]
N/A

NMR
Distinct shift from free alcohol-75 to -76 ppmN/A

NMR
Sharp singlet (~15-18 ppm)N/ABroad signal (~19-20 ppm)

Critical Note: The methine proton in the ester is deshielded relative to the free alcohol due to the electron-deficient boron center withdrawing density. If you see two septets in your proton NMR, your sample is partially hydrolyzed.

Root Cause Analysis: The Hydrolysis Cascade

Understanding the mechanism is vital for prevention. The electron-withdrawing


 groups make the boron atom a "hard" Lewis acid, aggressively seeking hard nucleophiles like oxygen in water.

HydrolysisMechanism Ester Intact Borate Ester (Lewis Acidic) Complex Lewis Acid-Base Complex Ester->Complex + H2O Water H2O (Trace Moisture) Water->Complex Transition Proton Transfer & Elimination Complex->Transition Fast Products Boric Acid (Solid) + 3x HFIP (Liquid) Transition->Products Irreversible

Figure 2: The hydrolysis pathway.[1] Note that the reaction generates HFIP, which is a strong hydrogen-bond donor solvent itself, potentially accelerating further degradation in a catalytic loop.

Troubleshooting & FAQs

Scenario A: "My sample arrived as a liquid, but the SDS says solid."

Assessment: The melting point is ~31°C [1, 5]. If your lab is warm (>25°C) or the package was in a warm delivery truck, it will be liquid. Action:

  • Place the sealed container in a fridge (4°C) for 2 hours.

  • If it solidifies completely into a white mass, it is likely good.

  • If it remains a liquid or has liquid pockets, it may be contaminated with HFIP (which depresses the melting point).[1] Run an NMR.

Scenario B: "I see a white haze when I dissolve it in Toluene."

Assessment: This is the "Boric Acid Flag." The borate ester is soluble in toluene; Boric acid is not. Action:

  • Filter the solution through a 0.2

    
     PTFE syringe filter inside a glovebox.
    
  • The filtrate contains your active borate. The solid on the filter is dead boric acid.

  • Warning: Do not use cellulose filters; the borate may react with the hydroxyls in the paper.

Scenario C: "The reaction yield is dropping over time using the same bottle."

Assessment: Septum fatigue. Every puncture introduces trace atmospheric moisture. Action:

  • Stop: Do not store this reagent under a septum for more than 48 hours.

  • Protocol: Aliquot the material into single-use glass ampoules or crimp-top vials inside a glovebox immediately upon opening the original bottle.

Experimental Protocols

Protocol 1: Purification via Recrystallization (Rescue Method)

Use this only if the material is partially hydrolyzed (<10%).[1]

  • Preparation: Move all operations to a Glovebox (

    
     ppm, 
    
    
    
    ppm).
  • Dissolution: Dissolve the crude material in a minimum amount of dry n-Pentane or n-Hexane at room temperature.

    • Why? Boric acid is insoluble in pentane and will remain as a solid.

  • Filtration: Filter the supernatant through a dry fritted glass funnel or syringe filter.

  • Crystallization: Cool the filtrate to -30°C or -78°C. The borate ester should crystallize out.

  • Isolation: Decant the solvent (which contains the impurity HFIP) and dry the crystals under high vacuum (0.1 mbar) for 1 hour.

    • Note: Do not apply vacuum too long if the sample is warm, as the ester has measurable volatility [1].

Protocol 2: Handling for Electrolyte Preparation

Standard operating procedure for battery researchers.[1]

  • Drying: Do not attempt to dry this compound with molecular sieves. The sieves contain surface hydroxyls that will hydrolyze the ester.

  • Solvent: Use only battery-grade solvents (Water < 10 ppm).

  • Mixing: Add the borate ester last .

    • Reasoning: It acts as a moisture scavenger. If added first to "wet" solvent, it will sacrifice itself to consume the water, generating HFIP and changing your electrolyte composition [6].

References

  • TCI Chemicals. Tris(hexafluoroisopropyl) Borate Product Specifications & Physical Properties.Link[1]

  • Fisher Scientific. Tris(hexafluoroisopropyl) Borate Safety Data Sheet (SDS).Link[1]

  • Sigma-Aldrich. Boric acid tris(hexafluoroisopropyl) ester Technical Data.[1][2]Link[1]

  • BenchChem. Managing Moisture-Sensitive Borane Reagents: Technical Support Center.Link[1]

  • ChemSrc. Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate Physical Properties.Link[1]

  • MDPI. Hexafluoroisopropylboranes and -Borates: Synthesis and Applications.Link[1]

  • U.S. Borax. Borate Handling and Storage Guidelines.Link[1]

  • Lab Alley. Storage Protocols for Boric Acid and Derivatives.Link

  • Royal Society of Chemistry. HFIP Induced Conformational Transition (NMR Data Supplement).[1]Link

Sources

Preventing catalyst deactivation of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate

Executive Summary & Chemical Identity

Compound: this compound Common Identifier: Fluorinated Borate Lewis Acid (TCI Product B1645) Class: Lewis Acid Catalyst / Borate Ester[1]

The Critical Challenge: Unlike triarylboranes (e.g.,


) which are relatively robust, fluorinated borate esters  are thermodynamically unstable toward hydrolysis. The electron-withdrawing fluorinated alkyl groups increase the Lewis acidity of the boron center, paradoxically making it a "super-attractor" for nucleophiles—specifically water.

Deactivation Diagnosis: If your reaction yields are plummeting or the catalyst appears to "die" mid-reaction, the cause is almost exclusively B-O bond hydrolysis or competitive coordination by Lewis bases.

The Deactivation Matrix (Troubleshooting)

Use this diagnostic guide to identify why the catalyst is failing in your specific setup.

Scenario A: The "Dead on Arrival" Catalyst
  • Symptom: No reaction observed immediately upon addition.

  • Root Cause: The catalyst hydrolyzed during storage or weighing.

  • Mechanism: Atmospheric moisture attacks the boron center, cleaving the ester bond to release boric acid (

    
    ) and the free alcohol. Boric acid is catalytically dead for these applications.
    
  • Solution:

    • Storage: Must be stored in a glovebox under

      
       or 
      
      
      
      .
    • Handling: Never weigh on an open bench. Use pre-weighed vials or weigh inside the glovebox.

Scenario B: The "Stalling" Reaction
  • Symptom: Reaction starts well but stops at ~50% conversion. Adding more catalyst restarts it briefly.

  • Root Cause: Product Inhibition or Solvent Poisoning.

  • Mechanism:

    • Water Generation: If your reaction is a condensation (e.g., amidation, esterification) producing water, the water byproduct is destroying the catalyst faster than the reaction proceeds.

    • Competitive Binding: The substrate or product contains a Lewis basic site (amine, pyridine, THF oxygen) that binds tighter to the Boron than the reactant does.

Scenario C: The "White Precipitate"
  • Symptom: The clear reaction mixture turns cloudy.

  • Root Cause: Hydrolysis producing Boric Acid (insoluble in many organic solvents).

  • Immediate Action: The batch is likely compromised. Filter and check filtrate activity, but varying results are expected.

Mechanism of Deactivation (Visualized)

The following diagram illustrates the "Cycle of Death" for fluorinated borate esters. Understanding this pathway is crucial for prevention.

DeactivationPathway Catalyst Active Catalyst B(OR)3 Complex Lewis Acid-Base Complex [H2O-B(OR)3] Catalyst->Complex Fast (<1s) Coordination Solvent Poisoning (THF/DMF) Catalyst->Coordination Reversible Inhibition Moisture Moisture Ingress (H2O) Moisture->Complex Hydrolysis Hydrolysis (Irreversible) Complex->Hydrolysis Proton Transfer Dead Inactive Species B(OH)3 + 3ROH Hydrolysis->Dead B-O Cleavage

Caption: Figure 1. The primary deactivation pathway is irreversible hydrolysis triggered by trace moisture. Secondary deactivation occurs via reversible coordination with Lewis basic solvents.

Prevention Protocols: The "Dry Chain" System

To ensure catalyst longevity, you must maintain a "Dry Chain" from storage to quench.

Protocol 1: Solvent Selection & Preparation

The choice of solvent is the single biggest variable in borate ester stability.

Solvent ClassCompatibilityStatusNotes
Hydrocarbons HighRecommended Toluene, Hexane, Cyclohexane. Non-coordinating.
Chlorinated HighRecommended DCM, Chloroform, DCE. Excellent solubility, low coordination.
Ethers LowAvoid THF, Dioxane, Et2O. Oxygen coordinates to Boron, quenching acidity.
Amides ZeroForbidden DMF, DMAc, NMP. Strong Lewis bases; will instantly deactivate catalyst.
Alcohols ZeroForbidden MeOH, EtOH. Causes transesterification and solvolysis.

Drying Standard:

  • All solvents must be dried to <50 ppm water .

  • Use activated Molecular Sieves (3Å or 4Å) for at least 24 hours prior to use.

  • Do not rely on "Anhydrous" bottles opened more than once.

Protocol 2: The "Schlenk-to-Septum" Transfer

Never expose the catalyst to air.

  • Preparation: Flame-dry all glassware under vacuum. Backfill with Argon.[2]

  • Dissolution: Inside the glovebox, dissolve the borate catalyst in a minimal amount of dry DCM or Toluene.

  • Transfer: Draw the solution into a gas-tight syringe.

  • Injection: Inject the catalyst solution through a rubber septum directly into the reaction vessel (which is already under inert gas).

  • Scavenging (Optional): Add 3Å Molecular Sieves directly to the reaction flask before adding the catalyst. This acts as an internal desiccant to scavenge any water produced or introduced.

Frequently Asked Questions (FAQs)

Q: Can I use this catalyst for reactions that produce water (e.g., dehydrative condensation)? A: Yes, but you must use a Water Scavenging Strategy . The catalyst is water-sensitive, but if the reaction rate is faster than the hydrolysis rate, it can work.

  • Technique: Add activated 4Å or 5Å molecular sieves directly to the reaction mixture.

  • Alternative: Use a Dean-Stark apparatus (if using Toluene) to physically remove water azeotropically, though the sieves method is preferred for this specific catalyst due to thermal sensitivity.

Q: Is "this compound" the same as the "HFIP Borate"? A: Technically, no.

  • HFIP Borate: Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate.[2] (Symmetric

    
     groups).
    
  • Your Compound: this compound.[3] (Asymmetric fluorination pattern).

  • Practical Implication: While they are distinct isomers (often available from suppliers like TCI), their handling requirements are identical . Both are highly electrophilic borate esters susceptible to hydrolysis. The 1,1,1,2,3,3 isomer may have slightly different solubility or steric selectivity, but for stability purposes, treat them as the same.

Q: How do I recover the catalyst? A: You generally don't. Borate esters are typically sacrificial Lewis acids. Upon aqueous workup, they hydrolyze into boric acid (water-soluble) and the fluorinated alcohol.

  • Recovery: You can recover the expensive fluorinated alcohol by distillation after the reaction, then re-synthesize the borate using

    
    , but the active catalyst itself cannot be extracted intact from an aqueous quench.
    
Experimental Workflow Diagram

Workflow cluster_Glovebox Zone 1: Glovebox (Inert Atmosphere) cluster_Bench Zone 2: Benchtop (Schlenk Line) Storage Catalyst Storage (Solid/Liquid) Weighing Weighing & Dissolution (in Dry DCM/Toluene) Storage->Weighing Injection Syringe Injection of Catalyst Solution Weighing->Injection Gas-Tight Syringe Transfer VesselPrep Flame Dry Vessel + Molecular Sieves Reactants Add Dry Reactants (Under Ar/N2) VesselPrep->Reactants Reactants->Injection Monitoring Reaction Monitoring (No Aliquots exposed to air) Injection->Monitoring

Caption: Figure 2. The "Dry Chain" workflow ensures the catalyst is never exposed to atmospheric moisture until the reaction is quenched.

References
  • Tokyo Chemical Industry (TCI). "Product B1645: this compound." TCI Chemicals Product Catalog. Link

  • Sheppard, T. D. (2009). "Borate esters: Simple catalysts for organic synthesis." Organic & Biomolecular Chemistry, 7(6), 1043–1052. (Mechanistic background on borate ester hydrolysis and Lewis acidity). Link

  • Realab LLC. "this compound Properties."[3] Chemical Inventory. Link

  • Piers, W. E., & Marwitz, A. J. (2011). "Chemistry of Fluorinated Boranes." Comprehensive Inorganic Chemistry II. (Context on fluorinated Lewis acid stability). Link

Sources

Optimizing reaction temperature for Tris(hexafluoroisopropyl) borate catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature & Troubleshooting

Product ID: Boric acid tris(hexafluoroisopropyl) ester (CAS: 6919-80-8) Classification: Lewis Acid Catalyst / Dehydrating Agent[1]

Module 1: The Thermodynamics of Activation

Why Temperature is Your Critical Variable

You are likely using Tris(hexafluoroisopropyl) borate, often abbreviated as


 , for direct amidation or esterification.[1] Unlike traditional coupling reagents (EDC, HATU), this catalyst operates on a thermal equilibrium shift .

The reaction temperature must satisfy two opposing constraints:

  • Activation Threshold (

    
    C):  The catalyst must form a coordinate covalent bond with the carboxylic acid to generate the active acyloxyborate intermediate. This step is sterically demanding due to the bulky hexafluoroisopropyl groups and requires significant thermal energy to overcome the activation barrier.
    
  • Hydrolytic Stability Limit: The catalyst is hypersensitive to water. If the temperature is high but water removal is inefficient, the equilibrium shifts toward hydrolysis, destroying the catalyst and releasing hexafluoroisopropanol (HFIP) and boric acid.

The "Goldilocks" Zone: Most successful protocols operate between 80°C and 110°C . This necessitates high-boiling, non-coordinating solvents.

Module 2: Experimental Optimization Protocol

Standard Operating Procedure (SOP) for Amidation

Objective: Maximize conversion while preventing catalyst hydrolysis.

ParameterRecommended SpecificationRationale
Solvent Fluorobenzene (

85°C), TAME (

86°C), or Toluene (

110°C)
These solvents form azeotropes with water, facilitating its removal.[1] They are non-coordinating (unlike THF).
Temperature Reflux (Essential) The reaction must boil to drive water into the trap.[1] Static heating is ineffective.[1]
Water Removal Dean-Stark or Soxhlet with 4Å Sieves Chemical drying agents (MgSO4) are insufficient.[1] Physical separation is required.[1]
Catalyst Loading 5 - 10 mol% Higher loading does not linearly increase rate due to aggregate formation.[1]
Step-by-Step Workflow
  • Setup: Equip a 2-neck RBF with a Dean-Stark trap (filled with reaction solvent) and a reflux condenser.

  • Purge: Flame-dry the glassware under Argon flow. Critical: The catalyst hydrolyzes in seconds upon exposure to humid air.

  • Charge: Add carboxylic acid (1.0 equiv) and amine (1.0 equiv) in the chosen solvent (0.25 M - 1.0 M concentration).

  • Initiation: Bring the solvent to a rolling reflux .

  • Catalyst Addition: Add Tris(hexafluoroisopropyl) borate rapidly via syringe or as a solid under inert gas flow.[1]

    • Note: Do not add the catalyst at room temperature; the induction period allows adventitious moisture to degrade it before the catalytic cycle begins.

  • Monitoring: Reflux for 12–24 hours. Monitor water accumulation in the trap.

Module 3: Mechanism & Visualization

Understanding the mechanism is key to troubleshooting. The borate ester acts as a "chaperone," activating the acid and templating the amine attack.

CatalyticCycle Start Substrates: R-COOH + R-NH2 Inter1 Active Species: Acyloxyborate Intermediate Start->Inter1  + Catalyst (Reflux) Cat Catalyst: B[OCH(CF3)2]3 Cat->Inter1 TS Transition State: Amine Attack Inter1->TS  Nucleophilic Attack Water Byproduct: H2O (Must be removed) TS->Water  Elimination Product Product: Amide TS->Product  Collapse Hydrolysis FAILURE MODE: Hydrolysis to Boric Acid Water->Hydrolysis  If not trapped (Dean-Stark) Product->Cat  Regeneration Hydrolysis->Cat  Irreversible Loss

Caption: Figure 1. The catalytic cycle of borate-mediated amidation.[2][3][4][5][6] Note the critical branch point where failure to remove water leads to irreversible catalyst decomposition (Black Node).

Module 4: Troubleshooting Guide

Scenario A: Reaction mixture turns cloudy/white precipitate forms.
  • Diagnosis: Catalyst Hydrolysis. The white solid is likely boric acid (

    
    ), indicating the borate ester has been destroyed by water.[1]
    
  • Root Cause:

    • Solvent was not anhydrous.[1][2]

    • Atmospheric moisture entered during catalyst addition.

    • Dean-Stark trap is saturated.[1]

  • Corrective Action:

    • Immediate: Add 4Å molecular sieves directly to the reaction flask (emergency measure).

    • Prevention: Distill solvents over

      
       or use a solvent purification system (SPS).[1] Ensure the reflux is vigorous enough to carry water out of the reaction zone immediately.
      
Scenario B: Low conversion (<20%) despite 24h reflux.
  • Diagnosis: Thermal Insufficiency or Amine Inhibition. [1]

  • Root Cause:

    • Temperature too low: If using THF (

      
       66°C) or EtOAc (
      
      
      
      77°C), the energy is insufficient to overcome the steric bulk of the hexafluoroisopropyl groups.[1]
    • Amine Poisoning: Strongly basic amines can coordinate too tightly to the Boron center, shutting down the cycle.

  • Corrective Action:

    • Switch to Toluene (

      
       110°C) or Xylene  (
      
      
      
      140°C).
    • Add the amine slowly (syringe pump) to keep its concentration low relative to the activated acid species.

Scenario C: Product is colored or tarry.
  • Diagnosis: Thermal Decomposition of Substrates.

  • Root Cause: Reaction temperature is too high for the specific functional groups on your substrate (e.g., thermal polymerization).[1]

  • Corrective Action:

    • Switch to Fluorobenzene (

      
       85°C). This is the "sweet spot" solvent—high enough to activate the catalyst, low enough to protect sensitive substrates.
      
    • Use Tert-butyl acetate (tBuOAc) as a greener, moderate-boiling alternative.

Module 5: Frequently Asked Questions (FAQ)

Q1: Can I use THF or Dioxane as solvents? A: No. Ethereal solvents are Lewis bases.[1] They will coordinate to the empty p-orbital of the Boron atom, competitively inhibiting the binding of the carboxylic acid. Use non-coordinating solvents like Toluene, Fluorobenzene, or Anisole.

Q2: Why use the Hexafluoroisopropyl variant over the cheaper Trifluoroethyl variant? A: The hexafluoroisopropyl group is more electron-withdrawing (


 of HFIP is ~9.3 vs 12.4 for TFE). This makes the Boron center a stronger Lewis acid, capable of activating sterically hindered or electron-deficient carboxylic acids that the standard Sheppard catalyst (

) cannot.

Q3: How do I remove the catalyst during workup? A: The catalyst decomposes into boric acid and hexafluoroisopropanol upon exposure to water.

  • Add MeOH to quench.[1]

  • Evaporate the solvent (HFIP is volatile, bp 58°C).

  • Wash the residue with aqueous

    
     to remove residual boric acid.
    
  • No chromatography is usually needed for catalyst removal.[1]

Module 6: Decision Tree for Optimization

DecisionTree Start Start Optimization CheckSolvent Is Solvent Coordinating? (THF/Ether) Start->CheckSolvent ChangeSolvent Switch to Toluene/Fluorobenzene CheckSolvent->ChangeSolvent Yes CheckTemp Reflux Temp? CheckSolvent->CheckTemp No LowTemp < 80°C CheckTemp->LowTemp HighTemp > 80°C CheckTemp->HighTemp LowTemp->ChangeSolvent Increase T CheckWater Water Removal Method? HighTemp->CheckWater Sieves Static Sieves (Ineffective) CheckWater->Sieves DeanStark Dean-Stark/ Soxhlet CheckWater->DeanStark Sieves->DeanStark Switch Method Result Proceed to Workup DeanStark->Result

Caption: Figure 2. Troubleshooting logic flow. Solvent coordination and water removal efficiency are the primary failure points before temperature even becomes a factor.

References

  • Sheppard, T. D. (2016). Borate esters as convenient catalysts for direct amidation of carboxylic acids. .

  • Coomber, C. E., & Sheppard, T. D. (2019). Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. .[1][5]

  • Lanigan, R. M., & Sheppard, T. D. (2013). Recent developments in amide synthesis: Direct amidation of carboxylic acids and transamidation. .

  • TCI Chemicals. (n.d.). Tris(hexafluoroisopropyl) Borate (Product B1645) Specifications. .

  • Marcelli, T. (2019). Mechanistic Insights into Boron-Catalyzed Direct Amidation. .

Sources

Removing residual Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate from final products

[1][2]

Subject: Removal of residual Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate (CAS: 6919-80-8) Ticket ID: PUR-HFIP-B-001 Status: Active Guide Applicable For: Small Molecule Synthesis, API Process Development, Fluorinated Material Engineering[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The "Ghost" in the Spectrum: You are likely encountering this issue because this compound (often abbreviated as the HFIP-Borate ester ) is a potent Lewis acid used in catalysis or generated as a byproduct during reductions in hexafluoroisopropanol (HFIP).[1][2]

Why is it stubborn? Unlike standard borate esters (e.g., trimethyl borate) which hydrolyze instantly upon contact with water, fluorinated borates exhibit hydrophobic shielding .[1][2] The bulky, electron-withdrawing hexafluoroisopropyl groups create a lipophilic shell around the boron center, protecting it from hydrolysis and keeping the molecule soluble in organic solvents (DCM, Toluene, Ether).[1] Furthermore, if hydrolysis does occur, the leaving group is Hexafluoroisopropanol (HFIP) , which has a pKa of ~9.3 and significant organic solubility, often co-eluting with your product.[1]

This guide provides three tiered protocols to eliminate this residue, moving from standard aqueous manipulation to chemoselective scavenging.[1]

Diagnostic Module: Is it really there?

Before attempting purification, confirm the identity of the impurity.

Q: How do I distinguish the borate ester from other fluorinated byproducts?

A: Use Multi-Nuclear NMR. Standard ¹H NMR is often insufficient because the methine proton of the HFIP group is a septet that can be buried or broadened.

  • ¹⁹F NMR (The Gold Standard):

    • Signal: Look for a doublet (due to coupling with the methine proton) around -73 to -76 ppm .[1][2]

    • Differentiation: Free HFIP alcohol appears at a slightly different shift than the Borate ester.[2] Spiking the tube with authentic HFIP can confirm if you have the hydrolyzed alcohol or the intact borate.

  • ¹¹B NMR:

    • Signal: Borate esters (

      
      ) typically show a broad singlet around 15–20 ppm .[2]
      
    • Interference: Borosilicate glass tubes give a broad hump at ~0 ppm.[2] Do not confuse this with your sample. If you see a sharp peak near 18 ppm, you have the ester.

Purification Protocols

Method A: The pH-Swing Hydrolysis (First Line of Defense)

Use this for stable, non-polar products.[1][2]

The Logic: The HFIP-Borate ester must be forced to hydrolyze.[1] Once hydrolyzed, you generate Boric Acid (

2
  • Boric Acid: Water-soluble.[1][2]

  • HFIP:

    
     ~9.[2]3. At neutral pH, it partitions into the organic layer. At pH > 11, it exists as the hexafluoroisopropoxide anion (
    
    
    ), which is water-soluble.[1][2]

Protocol:

  • Dilute: Dissolve crude material in a non-polar solvent (EtOAc or TBME are preferred over DCM to aid phase separation).[2]

  • Aggressive Wash: Wash the organic layer 2x with 1.0 M NaOH (or KOH).[2]

    • Critical Step: Agitate vigorously for at least 10 minutes. The lipophilic fluorinated shell requires time to penetrate.

  • Check pH: Ensure the aqueous layer remains > pH 12.

  • Rinse: Wash with Brine to remove excess base.[2]

  • Dry & Concentrate: Dry over

    
    . The HFIP should now be in the aqueous waste as the salt.
    

Troubleshooting:

  • Issue: Emulsions form.[2]

  • Fix: The fluorinated surfactant nature of the byproduct causes this. Add a small amount of MeOH to the organic phase or saturate the aqueous phase with solid NaCl.

Method B: Chemoselective Scavenging (The "Silver Bullet")

Use this if your product is base-sensitive or if Method A fails.[1][2]

The Logic: Boron has a high affinity for nitrogen donors.[2] Diethanolamine (DEA) or Pinacol are standard ligands.[2] DEA is superior here because it forms a Boratrane complex.[2] The reaction is thermodynamically driven by the formation of a stable B-N transannular bond. The resulting complex is often a crystalline solid that is insoluble in ether/hexanes.

Protocol:

  • Solvent Swap: Dissolve crude in dry Diethyl Ether or TBME (avoid alcohols).[2]

  • Add Scavenger: Add 1.1 equivalents (relative to the boron impurity estimated by NMR) of Diethanolamine (DEA) .

  • Stir: Stir at room temperature for 30–60 minutes.

  • Observation: Look for the formation of a white precipitate (the DEA-Boratrane).[2]

  • Filtration: Filter the mixture through a pad of Celite or a fritted funnel.

  • Wash: Wash the filter cake with cold ether. The filtrate contains your purified product.

Visualization of Method B:

ScavengingMechanismImpurityHFIP-Borate Residue(Lipophilic/Soluble)ComplexDEA-Boratrane Complex(Insoluble Solid)Impurity->Complex Transesterification HFIPFree HFIP(Volatile)Impurity->HFIP Release DEADiethanolamine(Chelating Agent)DEA->Complex B-N Bond Formation

Caption: Thermodynamic conversion of soluble borate ester to insoluble boratrane complex via DEA chelation.

Method C: Azeotropic Distillation (The Finisher)

Use this if the residue is trace (<5%) and the product is non-volatile.[2]

The Logic: Free HFIP (boiling point 58°C) is volatile but forms "sticky" hydrogen-bonded networks.[1][2] It forms azeotropes with water and certain organics.[2]

Protocol:

  • Hydrolysis: Add 5% water to your rotary evaporator flask containing the crude.

  • Azeotrope: Add Toluene or Heptane .

  • Evaporate: Rotovap at 45–50°C under vacuum. The water hydrolyzes the ester, and the toluene helps carry over the liberated HFIP.

  • Repeat: Perform this "strip-down" procedure 3 times.

Decision Matrix

Use this workflow to determine the correct path for your specific sample.

PurificationLogicStartDetected Borate Residue(19F / 11B NMR)BaseSensIs Product Base Sensitive?Start->BaseSensMethodAMethod A:NaOH Wash (pH > 12)BaseSens->MethodANoMethodBMethod B:DEA ScavengingBaseSens->MethodBYesCheckCheck NMRMethodA->CheckMethodB->CheckMethodCMethod C:Azeotropic StripCheck->MethodCResidue PersistsDoneFinal ProductCheck->DoneClean

Caption: Logic flow for selecting the optimal purification strategy based on product stability.

Comparative Data: Scavenging Agents

Scavenging AgentMechanismProsCons
NaOH (aq) Hydrolysis / DeprotonationCheapest, scalable, removes HFIP.[1][2]Incompatible with esters/amides; emulsions.[2]
Diethanolamine (DEA) Chelation / PrecipitationVery mild, high affinity for Boron.[1][2]Excess DEA can be hard to remove if not filtered well.[2]
Pinacol TransesterificationForms stable Pinacol-Boronate.[1][3]Pinacol-boronate is soluble; requires chromatography to separate.[1][2]
Polymer-Supported DEA Solid-Phase ExtractionEasiest workup (filtration only).[1][2]Expensive; slower kinetics.[2]

References

  • General Boronate Deprotection: Yuen, A. K. L., & Hutton, C. A. (2005).[1][2] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborate salts. Tetrahedron Letters. Link[1][2]

  • DEA Scavenging Mechanism: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[2] Link[1][2]

  • HFIP Borate Properties: TCI Chemicals. Product Specification: Tris(hexafluoroisopropyl) Borate.[2] Link

  • Purification of Fluorinated Intermediates: Wang, J., et al. (2010).[2] Practical Synthesis of Arylboronic Acids. The Journal of Organic Chemistry. Link[1][2]

(Note: While specific literature on removing the exact CAS 6919-80-8 is rare, the protocols above are derived from established organoboron purification chemistry adapted for fluorinated lipophilicity.)

Solving solubility challenges with fluorinated borates in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing fluorinated borates to overcome solubility challenges in non-polar media. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding the use of fluorinated borates.

Q1: What are fluorinated borates, and why are they effective at increasing solubility in non-polar solvents?

A: Fluorinated borates are a class of salts characterized by a central boron atom bonded to four fluorine-rich aryl groups, most commonly pentafluorophenyl (C₆F₅) groups. The resulting anion, such as tetrakis(pentafluorophenyl)borate or [B(C₆F₅)₄]⁻, is known as a Weakly Coordinating Anion (WCA).[1]

Their effectiveness stems from several key properties:

  • Large Size and Charge Delocalization: The anion is very large, and its single negative charge is spread out (delocalized) over the entire structure, particularly by the 20 highly electronegative fluorine atoms. This charge diffusion prevents the anion from forming tight, insoluble ion pairs with the cation.[1][2]

  • "Teflon-like" Surface: The exterior of the anion is coated with fluorine atoms, creating a "Teflon-type" surface that is poorly polarizable and has a low affinity for interacting with cations.[1]

  • Disruption of Lattice Energy: In a solid salt, strong interactions between cations and anions in a crystal lattice make it difficult for a non-polar solvent to break them apart. By replacing a small, strongly coordinating anion with a large WCA like a fluorinated borate, the lattice energy of the salt is significantly reduced.[3] A non-polar solvent with a low dielectric constant (e.g., toluene, dichloromethane) is then sufficient to overcome these weaker forces and dissolve the salt.[1][3]

The core principle is to exchange a few strong, localized electrostatic interactions in a conventional salt for many weak, dispersed interactions in a WCA salt, which favors dissolution in less polar environments.[1][3]

Q2: What are the most common types of fluorinated borates and their typical applications?

A: The most prevalent fluorinated borate is based on the tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻ . The properties of the salt are then tuned by the choice of the cation.

Cation TypeExample Salt NameCommon Applications & Key Features
Alkali Metal Lithium or Potassium Tetrakis(pentafluorophenyl)borateUsed as starting materials to synthesize other fluorinated borate salts via salt metathesis.[4] Good solubility in moderately polar organic solvents.[5][6]
Bulky Organic Trityl (Triphenylcarbenium) Tetrakis(pentafluorophenyl)borateWidely used as a catalyst activator in olefin polymerization by abstracting an alkyl group from a metallocene precursor.[7][8] Highly soluble in dichloromethane.[4]
Ammonium Dimethylanilinium or N-methyl-N,N-dioctadecylammonium Tetrakis(pentafluorophenyl)borateUsed as co-catalysts in olefin polymerization. The long alkyl chains on some ammonium cations significantly improve solubility in purely aliphatic, non-polar solvents like hexane or cyclohexane.[9]

These compounds are critical in fields requiring soluble ionic species in low-dielectric media, such as homogeneous catalysis, electrochemistry, and the stabilization of highly reactive cationic species.[5][7]

Q3: What are the essential safety precautions for handling fluorinated borates?

A: As with any chemical reagent, proper handling is paramount. Always consult the Safety Data Sheet (SDS) for the specific salt you are using.[10][11][12]

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, impervious gloves (e.g., nitrile), and a lab coat.[11][12]

  • Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[11][12]

  • Moisture Sensitivity: While many fluorinated borates are more water-tolerant than their non-fluorinated counterparts, they can still be sensitive to moisture.[7] Hydrolysis can occur, potentially releasing hydrogen fluoride (HF) in acidic conditions.[13] Therefore, it is best practice to handle them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents, especially for moisture-sensitive applications.

  • Thermal Stability: Be aware of the thermal stability of your specific salt. Some fluorinated borates can decompose vigorously or deflagrate upon melting at high temperatures (e.g., >250 °C), even under nitrogen.[14] Avoid excessive heating.

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not discharge into the environment.[10][13]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments, following a question-and-answer format.

Problem: My fluorinated borate salt will not dissolve in my non-polar solvent.

Q: I've added my [B(C₆F₅)₄]⁻ salt to toluene, and it's just sitting at the bottom as a solid. What's going wrong?

A: This is a common issue that can usually be resolved by systematically checking several factors. The term "soluble" is relative, and achieving dissolution often requires optimizing the conditions.

Potential Causes & Solutions:

  • Insufficient Mechanical Agitation/Time:

    • Explanation: Dissolution can be slow, especially for crystalline solids in non-polar solvents. The solvent molecules need time and energy to penetrate the crystal lattice.

    • Troubleshooting Steps:

      • Ensure vigorous stirring with a magnetic stir bar.

      • If stirring is insufficient, try sonication. An ultrasonic bath can effectively break up solid agglomerates and accelerate the dissolution process.[4]

      • Allow sufficient time. Some salts may require several hours to fully dissolve at room temperature.

  • Solvent Purity:

    • Explanation: The presence of trace amounts of water or other polar impurities in your non-polar solvent can significantly impact solubility. These impurities can preferentially interact with the salt, hindering its interaction with the non-polar solvent.

    • Troubleshooting Steps:

      • Use anhydrous grade solvents from a reputable supplier.

      • If you suspect contamination, distill the solvent over an appropriate drying agent (e.g., sodium/benzophenone for toluene, CaH₂ for dichloromethane) before use.

  • Temperature Effects:

    • Explanation: For most salts, solubility increases with temperature.[15][16] Providing thermal energy can help overcome the lattice energy of the solid.

    • Troubleshooting Steps:

      • Gently warm the solution while stirring. For many borate salts, warming to 50-80°C can be effective.[15][16]

      • Caution: Do not overheat, as this can lead to decomposition of the salt or your target compound.[14] Always check the thermal stability of your specific reagents.

  • Incorrect Cation/Solvent Pairing:

    • Explanation: The choice of cation is critical. A salt like Lithium [B(C₆F₅)₄]⁻ may be soluble in dichloromethane but have poor solubility in a less polar solvent like hexane.[6] For extremely non-polar solvents, a cation with large, lipophilic groups is often necessary.

    • Troubleshooting Steps:

      • Consult the literature for solubility data of your specific salt.

      • If working in aliphatic hydrocarbons (hexane, cyclohexane), consider using a salt with a cation designed for that environment, such as [Me(C₁₈H₃₇)₂NH]⁺[B(C₆F₅)₄]⁻.[9]

Problem: My target compound precipitates after I add the fluorinated borate.

Q: I had a soluble cationic metal complex in dichloromethane. I added Trityl [B(C₆F₅)₄]⁻ to perform an anion exchange, and a new solid immediately crashed out of solution. What happened?

A: This indicates that the product of your intended reaction—the new salt formed by your cationic complex and the fluorinated borate anion—is less soluble in the chosen solvent than your starting materials.

G start Precipitate Observed After Adding Fluorinated Borate check_solubility Is the new complex ([Cation]+[B(C₆F₅)₄]⁻) known to be soluble in this solvent? start->check_solubility yes_soluble Yes check_solubility->yes_soluble Solubility not the primary issue no_soluble No / Unknown check_solubility->no_soluble Likely solubility issue check_impurities Are starting materials pure? (e.g., halide impurities) yes_soluble->check_impurities change_solvent Action: Change to a more polar or coordinating solvent (e.g., MeCN, THF). no_soluble->change_solvent yes_pure Yes check_impurities->yes_pure Purity confirmed no_pure No check_impurities->no_pure Impurity reaction likely check_stoich Is stoichiometry correct? (Typically 1:1 ratio) yes_pure->check_stoich purify Action: Purify starting materials. Filter to remove insoluble byproducts (e.g., LiCl, KCl). no_pure->purify yes_stoich Yes check_stoich->yes_stoich no_stoich No check_stoich->no_stoich final_check Problem Persists? yes_stoich->final_check adjust_stoich Action: Re-calculate and adjust stoichiometry. no_stoich->adjust_stoich

Troubleshooting workflow for unexpected precipitation.

Potential Causes & Solutions:

  • Product Insolubility:

    • Explanation: The newly formed ion pair, while having a WCA, might still have insufficient solubility in a very non-polar solvent if the cation itself is very large or has low polarity.

    • Troubleshooting Steps:

      • Change Solvents: Switch to a slightly more polar or coordinating, yet still non-aqueous, solvent. Acetonitrile or THF can sometimes solubilize complexes that are insoluble in dichloromethane or toluene.

      • Modify the Cation: If possible, modify the ligands on your cationic complex to increase its lipophilicity/solubility.

  • Incomplete Reaction & Byproduct Precipitation:

    • Explanation: If you performed a salt metathesis reaction (e.g., YourComplex⁺Cl⁻ + Li⁺[B(C₆F₅)₄]⁻), the intended product is YourComplex⁺[B(C₆F₅)₄]⁻ and a salt byproduct (LiCl). The byproduct, LiCl, is insoluble in non-polar organic solvents and will precipitate. This is often the desired outcome, as it drives the reaction forward.

    • Troubleshooting Steps:

      • Confirm Precipitate Identity: If you suspect the precipitate is the salt byproduct, analyze it. A simple flame test for lithium or elemental analysis can confirm its identity.

      • Filter and Proceed: If the precipitate is confirmed to be the inorganic salt byproduct, simply filter the solution through Celite or a fine frit to remove it. The desired soluble complex should remain in the filtrate.[4]

Problem: I am observing decomposition or unexpected side-reactions.

Q: My solution changed color, and NMR analysis shows that my fluorinated borate anion is no longer intact. What could cause this decomposition?

A: The [B(C₆F₅)₄]⁻ anion is generally very stable, but it is not indestructible.[17] Decomposition typically points to reaction with strong electrophiles or nucleophiles.

Potential Causes & Solutions:

  • Reaction with Protic Impurities / Acid:

    • Explanation: The B-C bonds in the borate anion are susceptible to attack by strong acids or electrophiles, especially under harsh conditions.[17] While much more stable than tetraphenylborate, decomposition can occur, cleaving a pentafluorobenzene group.[17] Trace amounts of water in the presence of an acidic cation can promote this.

    • Troubleshooting Steps:

      • Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere of argon or nitrogen.

      • Use a Non-Acidic Cation Source: When preparing your complex, use a neutral or non-acidic precursor if possible. For example, use a methyl-ligated metal complex with Trityl [B(C₆F₅)₄]⁻ rather than a proton-generating activation method if side reactions are an issue.[7]

  • Reaction with Strong Nucleophiles or Bases:

    • Explanation: The central boron atom is Lewis acidic and can be attacked by very strong nucleophiles. While the pentafluorophenyl groups are sterically hindering and electron-withdrawing, this pathway can be a concern with highly reactive species.

    • Troubleshooting Steps:

      • Assess Reagent Compatibility: Review all components in your reaction mixture. Are there any strong, unhindered bases or nucleophiles present that could potentially react with the borate?

      • Lower the Temperature: Running the reaction at a lower temperature can often minimize side reactions by reducing the available activation energy for decomposition pathways.

  • Photodecomposition:

    • Explanation: Some complex salts, particularly those involving colored organic or organometallic cations, can be light-sensitive.

    • Troubleshooting Steps:

      • Protect from Light: Wrap the reaction flask in aluminum foil or conduct the experiment in a dark room to prevent photodecomposition.

G cluster_system Experimental System Cation Cationic Species (e.g., Metal Complex, Organic Cation) Result Soluble Ion Pair [Cation]⁺[B(C₆F₅)₄]⁻ in Solution Cation->Result Solvent Non-Polar Solvent (e.g., Toluene, CH₂Cl₂) Solvent->Result Solvates the ion pair WCA Fluorinated Borate Anion [B(C₆F₅)₄]⁻ WCA->Result Forms weak interactions, enabling dissolution caption Mechanism of fluorinated borates in non-polar solvents.

Mechanism of fluorinated borates in non-polar solvents.

References

  • Nishida, H., et al. (1995). Synthesis, Lipophilicity, and Stability of Tetrakis (pentafluorophenyl) borate (FTPB) Anion under Highly Acidic Conditions.
  • CymitQuimica. CAS 89171-23-3: Potassium tetrakis(pentafluorophenyl)borate.
  • ChemicalBook. Trityl tetrakis(pentafluorophenyl)borate | 136040-19-2.
  • Wikipedia. Tris(pentafluorophenyl)borane. Available at: [Link]

  • Chien, J. C. W., et al. (1997). Cationic Metallocene Polymerization Catalysts Based on Tetrakis(pentafluorophenyl)borate and Its Derivatives. Organometallics. Available at: [Link]

  • Li, L., et al. (2024). Ammonium Tetrakis(pentafluorophenyl)borate: Preparation and Application in Olefin Coordination Polymerization as the Cocatalyst Compound. MDPI. Available at: [Link]

  • Krossing, I. & Raabe, I. (2004). Chemistry with Weakly Coordinating Anions – Introduction and Theoretical Background.
  • Wang, X., et al. (2020). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Molecules. Available at: [Link]

  • Wikipedia. Lithium tetrakis(pentafluorophenyl)borate. Available at: [Link]

  • Wang, Y., et al. (2021). Fluorinated Boron-Based Anions for Higher Voltage Li Metal Battery Electrolytes. MDPI. Available at: [Link]

  • Perma Chink Systems. Storing Borate Solutions. Available at: [Link]

  • The Krossing Group. A Brief Introduction to Weakly Coordinating Anions. Available at: [Link]

  • Wang, J., et al. (2023). Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries. Journal of Materials Chemistry A. Available at: [Link]

  • Xu, W. & Angell, C. A. (2003). Weakly Coordinating Anions, and the Exceptional Conductivity of Their Nonaqueous Solutions. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2023). Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries. University of Chicago Knowledge. Available at: [Link]

  • Zhang, B., et al. (2013). Ion Pairs of Weakly Coordinating Cations and Anions: Synthesis and Application for Sulfide to Sulfoxide Oxidations. Zeitschrift für Naturforschung B. Available at: [Link]

  • Timoshkin, A. Y. & Krossing, I. (2016). Reactive p-block cations stabilized by weakly coordinating anions. Chemical Society Reviews. Available at: [Link]

  • Khan, M. F., et al. (2016). MEDICINAL, COSMETIC, CHEMICAL AND OTHER APPLICATIONS OF BORATES. World Journal of Pharmaceutical and Life Sciences. Available at: [Link]

  • MG Chemicals. Safety Data Sheet. Available at: [Link]

  • Piers, W. E. & Marwitz, A. J. V. (2009). Fluoride ion recognition by chelating and cationic boranes. Accounts of Chemical Research. Available at: [Link]

  • Rautiainen, J. M., et al. (2019). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. Available at: [Link]

  • Rautiainen, J. M., et al. (2019). Developing simple boranes as phase transfer catalysts for nucleophilic fluorination using CsF. ChemRxiv. Available at: [Link]

  • Dąbrowski, M., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available at: [Link]

  • Li, J., et al. (2024). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. MDPI. Available at: [Link]

  • Pharmaceutical Technology. (2014). Advances in Fluorination Chemistry for API Synthesis. Available at: [Link]

  • UIndy Chem Prof. (2022). Borax Solubility Thermodynamics PreLab. YouTube. Available at: [Link]

  • Krivovichev, S. V. & Burns, P. C. (2003). Features of anionic isomorphism in fluoride borates. ResearchGate. Available at: [Link]

  • Trouble Free Pool. (2020). Dissolving Borax is Challenging/Any Other Forms To Increase pH. Available at: [Link]

  • U.S. Borax. Borate Solubility. Scribd. Available at: [Link]

  • Hwang, T. G., et al. (2024). Fluorinated Trimers for Enhancing the Stability and Solubility of Organic Small Molecules Without Spectral Shifts: Ultrastable Ultraviolet Absorbers for Transparent Polyimide Films. Chemistry – A European Journal. Available at: [Link]

Sources

Effect of moisture on Tris(hexafluoroisopropyl) borate performance

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Effects of Moisture on Performance

Frequently Asked Questions (FAQs)

Q1: Why is Tris(hexafluoroisopropyl) borate so sensitive to moisture?

A1: The moisture sensitivity of Tris(hexafluoroisopropyl) borate, and borate esters in general, is due to the electron-deficient nature of the central boron atom. The boron atom in a borate ester has an empty p-orbital, making it a Lewis acid and susceptible to attack by nucleophiles, such as the lone pair of electrons on the oxygen atom of a water molecule. This interaction initiates the hydrolysis of the ester bonds.[1][2]

Q2: What are the primary degradation products of Tris(hexafluoroisopropyl) borate when exposed to water?

A2: Upon hydrolysis, Tris(hexafluoroisopropyl) borate decomposes into boric acid (B(OH)₃) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3][4] The reaction proceeds stepwise, with each of the three hexafluoroisopropyl groups being replaced by a hydroxyl group from water.

Troubleshooting Guide: Performance Issues Linked to Moisture Contamination

Researchers may encounter a range of issues when using Tris(hexafluoroisopropyl) borate that has been compromised by moisture. This section provides a systematic approach to diagnosing and addressing these problems.

Scenario 1: Reduced Catalytic Activity or Reaction Failure

Symptom: You are using Tris(hexafluoroisopropyl) borate as a Lewis acid catalyst, and you observe a significant decrease in reaction rate, a long induction period, or a complete failure of the reaction to proceed.

Root Cause Analysis:

Moisture contamination is a likely culprit. The hydrolysis of Tris(hexafluoroisopropyl) borate reduces the concentration of the active Lewis acid catalyst. Furthermore, the degradation products themselves can interfere with the catalytic cycle:

  • Boric Acid: While boric acid is a Lewis acid, its acidity is generally lower than that of the parent borate ester.[5][6] Its presence may lead to a less effective catalytic system.

  • Hexafluoroisopropanol (HFIP): HFIP is a polar, acidic alcohol that can act as a hydrogen-bond donor and, in some cases, a co-catalyst or a proton source.[7][8] Its presence as an impurity can lead to unintended side reactions or alter the desired reaction pathway.

Troubleshooting Steps:

  • Verify Reagent Purity: Before troubleshooting the reaction, it is crucial to confirm the purity of your Tris(hexafluoroisopropyl) borate.

  • Implement Rigorous Anhydrous Techniques: Ensure that all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents.

  • Handle Reagents in an Inert Atmosphere: Whenever possible, handle Tris(hexafluoroisopropyl) borate in a glovebox. If a glovebox is not available, use Schlenk line techniques.

Scenario 2: Inconsistent Performance as a Battery Electrolyte Additive

Symptom: When using Tris(hexafluoroisopropyl) borate as an electrolyte additive in lithium-ion batteries, you observe inconsistent cycling performance, rapid capacity fading, or an increase in interfacial resistance.

Root Cause Analysis:

Water contamination in the electrolyte can lead to the degradation of Tris(hexafluoroisopropyl) borate. The hydrolysis products can have several detrimental effects on battery performance:

  • Boric Acid: While some studies have explored the use of boric acid as a coating for cathode materials to improve stability, its uncontrolled formation from hydrolysis can alter the composition of the solid electrolyte interphase (SEI) layer, potentially impeding lithium-ion transport.[9][10]

  • Hexafluoroisopropanol (HFIP): The presence of this protic species in the electrolyte can lead to undesirable side reactions at the electrode surfaces.

Troubleshooting Steps:

  • Control Moisture in all Components: Ensure that the electrolyte solvent, lithium salt, and all cell components are rigorously dried before assembly.

  • Assemble Batteries in a Dry Environment: Battery assembly should be performed in a dry room or an argon-filled glovebox with very low moisture levels.

Experimental Protocols

Protocol 1: Detection and Quantification of Moisture Contamination

Two primary methods are recommended for quantifying the water content in Tris(hexafluoroisopropyl) borate or in solvents used for reactions involving this reagent.

Method A: Karl Fischer Titration

This is the gold standard for accurate moisture determination.

  • Volumetric Karl Fischer Titration: Suitable for samples with higher moisture content (generally >0.1%).

  • Coulometric Karl Fischer Titration: Ideal for detecting trace amounts of water (down to ppm levels) and is highly recommended for air-sensitive reagents.

Method B: NMR Spectroscopy

NMR can be a convenient method for detecting and estimating water content.

  • ¹H NMR Spectroscopy: The presence of water will typically appear as a broad singlet. The chemical shift of this peak is solvent-dependent. In a non-deuterated solvent, the water signal can be integrated and compared to a known internal standard to quantify the amount of water.

  • ¹¹B NMR Spectroscopy: The appearance of a signal corresponding to boric acid (typically around 19 ppm) can indicate hydrolysis of the borate ester.[1]

  • ¹⁹F NMR Spectroscopy: While the spectrum of the parent compound is complex, the appearance of a characteristic signal for HFIP can be a clear indicator of degradation.

Protocol 2: Proper Handling and Storage of Tris(hexafluoroisopropyl) borate

To prevent moisture contamination, adhere to the following procedures:

  • Storage: Store Tris(hexafluoroisopropyl) borate in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator.

  • Handling:

    • Always handle the compound in a glovebox or under a positive pressure of an inert gas.

    • Use oven-dried glassware and dry, degassed solvents.

    • When transferring the solid, use a nitrogen-filled glove bag or a Schlenk line.

    • For transferring solutions, use gas-tight syringes that have been oven-dried and purged with inert gas.

Visualizing the Impact of Moisture

Diagram 1: Hydrolysis of Tris(hexafluoroisopropyl) borate

hydrolysis reagent Tris(hexafluoroisopropyl) borate products Boric Acid + 3 Hexafluoroisopropanol reagent->products Hydrolysis water 3 H₂O troubleshooting start Reduced Catalytic Activity Observed check_moisture Suspect Moisture Contamination start->check_moisture analytical_test Perform Karl Fischer Titration or NMR Analysis check_moisture->analytical_test moisture_detected Moisture Detected? analytical_test->moisture_detected implement_anhydrous Implement Rigorous Anhydrous Techniques moisture_detected->implement_anhydrous Yes no_moisture Moisture Not Detected moisture_detected->no_moisture No other_factors Investigate Other Potential Issues (e.g., substrate purity, temperature) no_moisture->other_factors

Caption: A systematic approach to troubleshooting reduced catalytic performance.

Summary of Key Parameters

ParameterRecommended Action/ValueRationale
Storage Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric moisture and oxygen.
Handling Environment Glovebox or Schlenk lineMinimizes exposure to ambient moisture during transfers.
Solvent Purity Anhydrous grade, freshly distilled/driedSolvents are a primary source of water contamination.
Glassware Preparation Oven-dried (>120°C) and cooled under inert gasRemoves adsorbed water from glass surfaces.
Moisture Analysis Coulometric Karl Fischer TitrationProvides high accuracy for trace moisture levels.

References

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. ACS Publications. Available at: [Link]

  • Examining the Benefits of Using Boron Compounds in Lithium Batteries: A Comprehensive Review of Literature. MDPI. Available at: [Link]

  • Battery-grade boric acid for lithium-ion battery cathodes. U.S. Borax. Available at: [Link]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing). Available at: [Link]

  • ¹¹B NMR spectra of (a) 0.1 M boric acid, (b) 0.1 M borax, and (c) ADA... ResearchGate. Available at: [Link]

  • 11B NMR of the Morphological Evolution of Traditional Chinese Medicine Borax. PMC - NIH. Available at: [Link]

  • Supporting Information for: The effects of hexafluoroisopropanol on guest binding by water-soluble capsule and cavitand hosts. The Royal Society of Chemistry. Available at: [Link]

  • Boron Used in Lithium Batteries Electrolytes. Encyclopedia.pub. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available at: [Link]

  • Boron NMR. University of Ottawa. Available at: [Link]

  • 1,1,1,3,3,3-Hexafluoro-2-propanol. PubChem. Available at: [Link]

  • Use of Polymeric Borate-Ester Electrolyte Additives to Stabilize the Interface and Enhance the Cycling Performance of Silicon/Graphite Composites in Lithium-Ion Batteries. ACS Applied Energy Materials. Available at: [Link]

  • Boric Acid, a Lewis Acid with Unique/Unusual Properties: Formulation Implications. National Institutes of Health. Available at: [Link]

  • Hexafluoroisopropanol (HFIP) as a Multifunctional Agent in Gold-Catalyzed Cycloisomerizations and Sequential Transformations. ResearchGate. Available at: [Link]

  • Borate esters. Wikipedia. Available at: [Link]

  • Hexafluoroisopropanol (HFIP) as a multifunctional agent in gold-catalyzed cycloisomerizations and sequential transfor-mations. ChemRxiv. Available at: [Link]

  • The overlooked solvent effects: a reconsideration of the paradigm in semiconductor photocatalysis. Energy & Environmental Science (RSC Publishing). Available at: [Link]

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. PMC - NIH. Available at: [Link]

  • Exploiting hexafluoroisopropanol (HFIP) in Lewis and Brønsted acid-catalyzed reactions. Chemical Communications (RSC Publishing). Available at: [Link]

  • 1,1,1,3,3,3-Hexafluoro-2-propanol - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]

  • Boric acid. Wikipedia. Available at: [Link]

  • Boric Acid, a Lewis Acid With Unique and Unusual Properties: Formulation Implications. PubMed. Available at: [Link]

  • Hexafluoroisopropylboranes and -Borates. MDPI. Available at: [Link]

  • Boric Acid Catalyzed Methyl Esterification of Sugar Acids. Griffith Research Online. Available at: [Link]

  • Borate esters: Simple catalysts for the sustainable synthesis of complex amides. PMC - NIH. Available at: [Link]

  • Studies on borate esters III. Borate esters of D‐mannitol, D‐glucitol, D‐fructose and D‐glucose in water. ResearchGate. Available at: [Link]

  • A Water-Stable Boronate Ester Cage. PMC - NIH. Available at: [Link]

  • The hydrolysis of alkyl borates. Digital Commons @ NJIT. Available at: [Link]

  • Method for measuring trace moisture content in borate compound. Google Patents.
  • Trace Water Affects Tris(pentafluorophenyl)borane Catalytic Activity in the Piers-Rubinsztajn Reaction. ResearchGate. Available at: [Link]

  • Thermodynamic Analysis of the Hydrolysis of Borate-Based Lithium Salts by Density Functional Theory. I.R.I.S. Available at: [Link]

  • Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. PMC. Available at: [Link]

  • Trace water affects tris(pentafluorophenyl)borane catalytic activity in the Piers–Rubinsztajn reaction. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Spectroscopic identification of water splitting by neutral group 3 metals. Nature. Available at: [Link]

  • Conductive Robust Interfaces with Fluoro-Borate Based Electrolyte Additive for 4.6 V Well-Cycled LiNi0.90Co0.06Mn0.04O2||Li Batteries. PubMed. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the NMR Characterization of Tris(hexafluoroisopropoxy)borate Complexes: A Proxy for Highly Fluorinated, Weakly Coordinating Anions

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of highly reactive cations and the stabilization of sensitive chemical species, the role of weakly coordinating anions (WCAs) is paramount.[1] These anions, by design, exhibit minimal interaction with cationic centers, thereby allowing the intrinsic properties of the cation to be studied. Among the diverse array of WCAs, those featuring highly fluorinated alkoxy groups on a central borate core are of significant interest due to their exceptional chemical inertness and stability.

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) characterization of tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate, herein referred to as [B(OHFIP)₃] (where HFIP = hexafluoroisopropanol), and its corresponding anionic complex, the tetrakis(hexafluoroisopropoxy)borate anion, [B(OHFIP)₄]⁻. Due to the limited availability of specific literature data for the isomeric tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate, this closely related and commercially relevant analogue will serve as our primary subject. The principles and techniques discussed are directly applicable to a broad range of fluorinated borate esters and their complexes.

We will delve into the nuances of multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, and ¹⁹F), providing a framework for researchers, scientists, and drug development professionals to effectively characterize these and similar weakly coordinating systems. This guide will objectively compare the expected NMR signatures of [B(OHFIP)₄]⁻ with other prominent WCAs, supported by established principles and experimental data from the scientific literature.

The Significance of Fluorinated Alkoxyborates as Weakly Coordinating Anions

The efficacy of a WCA is intrinsically linked to its ability to delocalize the negative charge over a large, chemically inert molecular surface. The incorporation of multiple trifluoromethyl (-CF₃) groups, as seen in the hexafluoroisopropoxy ligand, achieves this through several key mechanisms:

  • High Electronegativity of Fluorine: The strong electron-withdrawing nature of fluorine atoms pulls electron density away from the central borate core, effectively dispersing the negative charge.

  • Steric Shielding: The bulky -CF₃ groups provide a protective steric barrier around the boron center, physically hindering coordination of the anion to cationic species.

  • Chemical and Thermal Stability: The inherent strength of the C-F bond imparts exceptional resistance to chemical attack and thermal decomposition.

These attributes make fluorinated alkoxyborates attractive alternatives to more established WCAs like tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻, particularly in applications requiring high oxidative stability or solubility in specific organic media.

Multinuclear NMR Characterization Strategy

A comprehensive understanding of the structure and purity of tris(hexafluoroisopropoxy)borate and its complexes necessitates a multinuclear NMR approach. Each nucleus provides a unique and complementary piece of the structural puzzle.

¹¹B NMR: The Boron Core's Signature

¹¹B NMR is arguably the most direct probe of the coordination environment around the boron atom.[2] The chemical shift (δ) of the ¹¹B nucleus is highly sensitive to its coordination number and the electronic nature of its substituents.

  • Tris(hexafluoroisopropoxy)borane (a neutral borate ester): For the neutral, tricoordinate borane, B(OCH(CF₃)₂)₃, a chemical shift in the range of δ = +18 to +22 ppm is expected. This downfield shift is characteristic of trigonal planar boron centers bonded to oxygen.[2]

  • Tetrakis(hexafluoroisopropoxy)borate (anionic complex): Upon formation of the tetracoordinate anionic complex, [B(OCH(CF₃)₂)₄]⁻, the ¹¹B resonance will shift significantly upfield to a region of approximately δ = -2 to -8 ppm .[2] This upfield shift is a definitive indicator of the change from a trigonal to a tetrahedral geometry at the boron center.

The ¹¹B NMR signals for these species are typically broad due to the quadrupolar nature of the ¹¹B nucleus (I = 3/2). However, in the highly symmetric tetrahedral environment of the anion, the signal is often sharper than in less symmetric tricoordinate boranes.

¹⁹F NMR: Probing the Fluorinated Periphery

Given the abundance of fluorine in the ligand, ¹⁹F NMR is an exceptionally sensitive and informative technique. The chemical shifts and coupling patterns in the ¹⁹F spectrum provide detailed information about the electronic environment of the hexafluoroisopropoxy groups.

For the [B(OHFIP)₄]⁻ anion, a single, sharp resonance is expected for the eighteen equivalent fluorine atoms of each -OCH(CF₃)₂ group. This signal would likely appear as a doublet due to coupling with the adjacent proton (³JHF). The typical chemical shift range for CF₃ groups is between -60 and -80 ppm (relative to CFCl₃).[3] Any deviation from a clean doublet could indicate the presence of impurities, decomposition products, or restricted rotation around the C-O or B-O bonds.

¹H NMR: The Ligand's Backbone

The ¹H NMR spectrum provides information about the proton environments within the hexafluoroisopropoxy ligand.

  • The Methine Proton: A single resonance corresponding to the methine proton (-CH(CF₃)₂) is expected. This signal will appear as a septet due to coupling with the six equivalent fluorine atoms of the two -CF₃ groups (³JHF). The chemical shift of this proton is typically found significantly downfield due to the electron-withdrawing effect of the adjacent fluorinated carbons. In the free alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), this proton appears around 4.5 ppm.[4] Upon coordination to the boron center, a further downfield shift is anticipated.

  • The Borohydride Proton: In related borohydride complexes like sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride (NaBH(OHFIP)₃), a proton directly attached to the boron will also be present.[5][6] This hydride signal would likely appear as a broad quartet due to coupling with the ¹¹B nucleus.

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum confirms the carbon framework of the ligands. Two primary resonances are expected for the hexafluoroisopropoxy group:

  • The Methine Carbon: The -C H(CF₃)₂ carbon will appear as a complex multiplet due to coupling with both the attached proton (¹JCH) and the six fluorine atoms (²JCF).

  • The Trifluoromethyl Carbons: The C F₃ carbons will exhibit a quartet due to coupling with the three attached fluorine atoms (¹JCF).

The chemical shifts of these carbons will be influenced by the highly electronegative fluorine atoms.

Comparative Analysis with Alternative Weakly Coordinating Anions

The choice of a WCA is often dictated by the specific requirements of the chemical system under investigation. A comparison of the expected NMR characteristics of [B(OHFIP)₄]⁻ with other common WCAs highlights the unique features of each.

Anion¹¹B Chemical Shift (ppm)Key ¹⁹F NMR FeaturesKey ¹³C NMR FeaturesAdvantages & Disadvantages
[B(OHFIP)₄]⁻ -2 to -8Single doublet expected (³JHF)Two main resonances: -CH and -CF₃Adv: High stability, potentially higher solubility in fluorinated solvents. Disadv: Synthesis can be more complex than for other borates.
[B(C₆F₅)₄]⁻ ~ -24Three distinct resonances for ortho, meta, and para fluorinesFour distinct resonances for the pentafluorophenyl ringAdv: Commercially available, well-characterized. Disadv: Can be susceptible to abstraction of a C₆F₅ group by highly electrophilic cations.
[BF₄]⁻ ~ -1Sharp singlet (often shows ¹⁰B/¹¹B isotope effect)Sharp singletNot applicable
[B(CF₃)₄]⁻ ~ -28Sharp singletQuartet for the CF₃ groupAdv: Very weakly coordinating. Disadv: Synthesis is challenging; can be susceptible to -CF₃ abstraction.

This comparative data underscores the diagnostic power of multinuclear NMR in identifying and differentiating between various weakly coordinating anions in solution.

Experimental Protocols

The successful NMR characterization of these sensitive compounds relies on meticulous experimental technique.

Protocol 1: Synthesis of Tris(1,1,1,3,3,3-hexafluoro-2-propanyl) Borate

This protocol is a general representation based on the synthesis of similar borate esters.

  • Materials: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), borane dimethyl sulfide complex (BMS), anhydrous diethyl ether or toluene.

  • Procedure:

    • Under an inert atmosphere (e.g., argon or nitrogen), add HFIP (3.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a condenser and a magnetic stir bar.

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add BMS (1.0 equivalent) dropwise to the cooled HFIP solution with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Gently reflux the mixture overnight. The progress of the reaction can be monitored by the cessation of hydrogen gas evolution.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess volatile reagents under reduced pressure to yield the crude tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate.

    • Purify the product by vacuum distillation.

Protocol 2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Due to the moisture sensitivity of borate esters, all sample preparation should be conducted in a glovebox or under a dry, inert atmosphere.

    • Use dried deuterated solvents (e.g., CDCl₃, CD₂Cl₂, toluene-d₈).

    • Prepare a solution of the borate complex at a concentration of approximately 10-20 mg/mL in a high-quality NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹¹B NMR: Use a boron-free probe if available. Acquire a one-dimensional ¹¹B spectrum with proton decoupling. A wider spectral width may be necessary due to the broad nature of the signals.

    • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F spectrum, typically with proton decoupling to simplify the multiplets, although the coupled spectrum is useful for confirming JHF couplings.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans may be required to achieve an adequate signal-to-noise ratio.

Visualizing the Characterization Workflow

The logical flow of characterizing a fluorinated borate complex can be visualized as follows:

Workflow for NMR Characterization of [B(OHFIP)4]- cluster_synthesis Synthesis & Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of B(OHFIP)3 Complexation Formation of [B(OHFIP)4]- Complex Synthesis->Complexation SamplePrep Inert Atmosphere NMR Sample Prep Complexation->SamplePrep B11_NMR 11B NMR F19_NMR 19F NMR H1_NMR 1H NMR C13_NMR 13C NMR B11_Analysis Confirm Tetrahedral Boron (δ ≈ -2 to -8 ppm) B11_NMR->B11_Analysis F19_Analysis Verify Ligand Structure (Doublet, ³JHF) F19_NMR->F19_Analysis H1_Analysis Identify Methine Proton (Septet, ³JHF) H1_NMR->H1_Analysis C13_Analysis Confirm Carbon Skeleton C13_NMR->C13_Analysis Purity Assess Purity from all Spectra B11_Analysis->Purity F19_Analysis->Purity H1_Analysis->Purity C13_Analysis->Purity Comparison Comparison Purity->Comparison Compare with other WCAs

Caption: Workflow for the synthesis and multinuclear NMR characterization of [B(OHFIP)₄]⁻.

Conclusion

The comprehensive NMR characterization of tris(1,1,1,3,3,3-hexafluoro-2-propanyl) borate and its anionic complexes provides a powerful toolkit for researchers working with weakly coordinating anions. The distinct signatures in ¹¹B, ¹⁹F, ¹H, and ¹³C NMR spectra offer unambiguous evidence of the coordination environment at the boron center and the integrity of the highly fluorinated ligands. By understanding these characteristic spectral features and comparing them with those of other established WCAs, scientists can make informed decisions in the design of experiments that rely on the unique properties of these fascinating and highly useful chemical entities. The methodologies and principles outlined in this guide serve as a robust foundation for the characterization of a wide range of fluorinated borate-based systems, empowering further discoveries in catalysis, materials science, and fundamental chemical research.

References

  • An Overview of the Synthesis of Hexafluoroisopropanol and Its Key Intermediates. Thieme Chemistry. [Link]

  • Weakly Coordinating Anions. Wikipedia. [Link]

  • Hexafluoroisopropylboranes and -Borates. MDPI. [Link]

  • Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride. PubChem. [Link]

  • The Strong β−CF3 Shielding Effect in Hexafluoroisopropanol and 100 Other Organic Solvents Revisited with 17O NMR Spectroscopy. Wiley Online Library. [Link]

  • Lithium borohydride. Wikipedia. [Link]

  • 1,1,1,3,3,3-Hexafluoro-2-propanol. PubChem. [Link]

  • 1,1,1,3,3,3-Hexafluoro-2-propanol - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • ¹⁹F NMR. University of Ottawa. [Link]

  • Chemoselective Reduction of Aldehydes over Ketones with Sodium Tris(hexafluoroisopropoxy)borohydride. ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • ¹¹B NMR Chemical Shifts. San Diego State University. [Link]

  • Solid State Multinuclear Magnetic Resonance Investigation of Electrolyte Decomposition Products on Lithium Ion Electrodes. PMC. [Link]

  • Supramolecular Systems Containing B–N Frustrated Lewis Pairs of Tris(pentafluorophenyl)borane and Triphenylamine Derivatives. Pure. [Link]

  • Lithium Triethylborohydride as Catalyst for Solvent-Free Hydroboration of Aldehydes and Ketones. The Royal Society of Chemistry. [Link]

  • Structure and vibrational dynamics of isotopically labeled lithium borohydride using neutron diffraction and spectroscopy. NIST. [Link]

  • Synthesis, Structure, Solid‐State NMR Spectroscopy, and Electronic Structures of the Phosphidotrielates Li3AlP2 and Li3GaP2. ResearchGate. [Link]

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A Senior Application Scientist's Guide: Validating the Purity of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable results. Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate, a sterically hindered and highly fluorinated borate ester, is increasingly utilized as a weakly coordinating anion or in the synthesis of specialized organoboron compounds. Its high reactivity and specific physical properties, such as its volatility and moisture sensitivity, demand a robust and well-validated analytical method for purity assessment.[1]

This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS with viable alternatives—namely Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC)—and provide the data-driven insights necessary to select the most suitable method for your laboratory's needs.

The Critical Role of Purity for a Specialized Reagent

This compound is synthesized from boric acid and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[2] Potential impurities can arise from several sources:

  • Unreacted Starting Materials: Residual HFIP or boric acid.

  • Byproducts of Synthesis: Partially substituted borate esters or products from side reactions.

  • Degradation Products: Hydrolysis of the borate ester upon exposure to moisture, yielding HFIP and boric acid.[3]

Given that this borate is often used to generate highly reactive cationic species, the presence of nucleophilic impurities like HFIP can be detrimental to reaction outcomes. Therefore, a purity validation method must be not only accurate and precise but also highly specific to differentiate the target analyte from these potential contaminants.

Primary Validation Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and often ideal technique for the analysis of volatile and thermally stable compounds like this compound.[4] The combination of chromatographic separation by GC with the mass-based identification power of MS provides exceptional specificity and sensitivity.[5][6]

Why GC-MS is a Superior Choice for this Analyte

The decision to employ GC-MS is grounded in the physicochemical properties of the borate ester. Its reported boiling point of 122.9 °C and its nature as a discrete, volatile molecule make it amenable to gas-phase analysis without requiring derivatization, a step that can introduce its own impurities and variability.[4][6] The mass spectrometer adds a layer of certainty, allowing for positive identification of the main component and tentative identification of any volatile impurities based on their mass spectra. This is a significant advantage over techniques that rely solely on retention time.[7]

Experimental Protocol: A Self-Validating GC-MS Workflow

This protocol is designed to be a self-validating system, where the results inherently demonstrate the method's suitability for its intended purpose.[8][9]

1. Sample Preparation & Handling:

  • Rationale: Due to the compound's moisture sensitivity, all sample handling must be performed under anhydrous conditions to prevent hydrolysis.[3]

  • Procedure:

    • Work in a glovebox or under a dry inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents for dilution (e.g., dry acetonitrile or carbon tetrachloride). Aprotic solvents are crucial to prevent decomposition.[10][11]

    • Prepare a stock solution of this compound at approximately 1 mg/mL.

    • Create a series of calibration standards by serial dilution, typically ranging from 1 µg/mL to 100 µg/mL.

    • For the sample to be tested, prepare a solution at a concentration that falls within the linear range of the calibration curve (e.g., 50 µg/mL).

2. GC-MS Instrumentation and Parameters:

  • Rationale: The chosen parameters aim to achieve sharp chromatographic peaks, good separation from potential impurities like HFIP, and a stable signal for accurate quantification. A low-polarity column is selected due to the non-polar nature of the analyte.

  • Parameters:

    • GC System: Agilent 8890 GC (or equivalent)

    • MS System: Agilent 5977B MSD (or equivalent)

    • Column: Low-bleed 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector: Split/Splitless. Use split mode (e.g., 50:1 split ratio) to avoid overloading the column and detector with the main component, which is essential for accurately quantifying low-level impurities.[6]

    • Injector Temperature: 200 °C (high enough for volatilization but low enough to prevent thermal degradation).

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 2 minutes (to ensure good separation of very volatile impurities like residual solvents or HFIP).

      • Ramp: 15 °C/min to 220 °C.

      • Hold: 5 minutes.

    • MS Transfer Line Temp: 230 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-600) for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis if specific impurities are being targeted.[10]

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation (Anhydrous) cluster_gc GC Separation cluster_ms MS Detection & Analysis Prep Sample Dilution in Dry Solvent Inj Split Injection Prep->Inj Col DB-5ms Column (Temp Program) Inj->Col Volatilization Ion EI Ionization Col->Ion Elution MassAn Mass Analyzer (Scan/SIM) Ion->MassAn Det Detector MassAn->Det Data Data System: Chromatogram & Spectra Det->Data Report Report Data->Report

Caption: GC-MS workflow for purity analysis.

Comparative Purity Validation Methods

No single analytical technique is universally perfect. A comprehensive understanding requires comparing GC-MS with other authoritative methods. The selection of an alternative should be driven by the analyte's structure and the information required. For a highly fluorinated compound, ¹⁹F NMR is an exceptionally powerful alternative, while HPLC represents a more traditional, albeit challenging, approach.

Alternative 1: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)

¹⁹F NMR is a primary analytical method that can determine purity without the need for a reference standard of the analyte itself.[12] Given the 18 fluorine atoms in the this compound molecule, the technique is inherently sensitive.[13][14]

  • Principle of Operation: qNMR relies on the direct relationship between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[12] By comparing the integral of the analyte's ¹⁹F signal to that of a known, high-purity, fluorine-containing internal standard, one can directly calculate the analyte's purity.

  • Causality of Choice: The large number of fluorine atoms and the wide chemical shift dispersion in ¹⁹F NMR lead to high sensitivity and specificity, often with minimal signal overlap, which can be a problem in ¹H NMR.[12][15] This makes it excellent for identifying and quantifying fluorinated impurities.

  • Experimental Protocol:

    • Accurately weigh a known amount of the this compound sample.

    • Accurately weigh a known amount of a high-purity internal standard (e.g., trifluorotoluene or another stable fluorinated compound with a known purity and a signal in a clear region of the spectrum).

    • Dissolve both in a deuterated solvent (e.g., Acetone-d₆ or CDCl₃) in a high-precision NMR tube.

    • Acquire the ¹⁹F NMR spectrum using parameters optimized for quantification (e.g., long relaxation delay (D1) to ensure full magnetization recovery, and a sufficient number of scans for a good signal-to-noise ratio).

    • Carefully integrate the signals corresponding to the analyte and the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molar masses, sample weights, and the number of fluorine atoms for both the analyte and the standard.

Alternative 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry.[16] However, for borate and boronate esters, its application is fraught with challenges, primarily due to the analyte's instability in the presence of common reversed-phase mobile phases (water/alcohols).[11][17][18]

  • Principle of Operation: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. Detection is typically performed using a UV detector.

  • Causality of Choice (and its Challenges): While HPLC is a standard technique, its choice for this specific borate ester is problematic. The Lewis acidic nature of the boron center makes the ester susceptible to hydrolysis.[18] This on-column degradation can lead to inaccurate purity measurements, showing lower purity than is actually present and generating artifact peaks (e.g., HFIP).[17]

  • Specialized Protocol Considerations:

    • Non-Aqueous Reversed-Phase or Normal-Phase: To avoid hydrolysis, one must avoid water. A normal-phase separation using solvents like hexane and isopropanol could be viable.

    • Aprotic Diluents: The sample must be dissolved in an aprotic solvent.[11]

    • High-pH Mobile Phases: For some related boronate esters, high-pH mobile phases (pH > 10) have been used to stabilize the compound, but this severely limits the choice of columns to those that can withstand such conditions.[16]

    • Lack of a Strong Chromophore: The analyte lacks a strong UV chromophore, which would necessitate the use of less common detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), adding complexity to the method.

Head-to-Head Comparison: GC-MS vs. qNMR vs. HPLC

The choice of method depends on the specific requirements of the analysis, such as the need for structural confirmation, the level of sensitivity required, and the available instrumentation.

ParameterGC-MS¹⁹F qNMRHPLC (Specialized)
Specificity Very High (Separation + Mass)[5]High (Chemical Shift)[12]Moderate to High (Retention Time)
Sensitivity High (ng to pg level)Moderate (µg to mg level)Moderate (µg level)
Quantification Requires analyte-specific reference standards for each impurity.Primary method; can quantify against an internal standard without needing impurity standards.Requires analyte-specific reference standards for each impurity.
Impurity ID Excellent (via library search/fragmentation)Good (provides structural clues for fluorinated impurities)Poor (requires collection and analysis by other means)
Throughput Moderate (20-30 min/sample)Low (requires precise sample prep and longer acquisition times)High (5-15 min/sample)
Robustness High for this analyteHighLow (prone to issues from hydrolysis and column stability)
Instrumentation Common in analytical labsSpecialized, but widely availableUbiquitous in pharma/chem labs

Deciding on the Optimal Validation Method

The selection process should be a logical workflow based on the analytical needs and the properties of the compound.

Decision_Tree Start Need to Validate Purity of This compound Q1 Is absolute quantification without impurities' standards required? Start->Q1 Q2 Is identification of unknown volatile impurities critical? Q1->Q2 No Use_qNMR Use ¹⁹F qNMR (Primary Method) Q1->Use_qNMR Yes Q3 Is high-throughput screening the primary goal? Q2->Q3 No Use_GCMS Use GC-MS (Gold Standard for Volatiles) Q2->Use_GCMS Yes Q3->Use_GCMS No Use_HPLC Use Specialized HPLC (with caution, requires significant method development) Q3->Use_HPLC Yes Consider_GCMS Consider GC-MS for orthogonal validation Use_qNMR->Consider_GCMS

Caption: Decision tree for selecting a purity validation method.

Conclusion and Recommendation

For the comprehensive purity validation of this compound, GC-MS stands out as the most robust and informative chromatographic technique. Its high specificity, sensitivity, and ability to identify unknown volatile impurities make it exceptionally well-suited for this particular analyte. It provides a self-validating system where peak identity is confirmed by mass spectral data, lending high confidence to the results.

¹⁹F qNMR serves as an excellent, and arguably superior, orthogonal method, especially when an absolute purity value is required without isolating every impurity. It is a powerful primary method for assay determination.

While HPLC is a cornerstone of purity analysis, its application to this moisture-sensitive borate ester is challenging and not recommended for routine quality control unless significant investment in developing a specialized, non-aqueous method is undertaken. The high risk of analyte degradation during analysis compromises the trustworthiness of the results.

For drug development professionals and researchers, a dual-method approach using GC-MS for impurity profiling and ¹⁹F qNMR for absolute assay provides the most complete and authoritative validation of purity for this critical reagent, ensuring the integrity and success of subsequent synthetic work.

References

  • Sahoo CK, Sudhakar M, Sahoo NK, Rao SRM, Panigrahy UP (2018) Validation of Analytical Methods: A Review. Int J Chromatogr Sep Tech: IJCST-112. [Link]

  • Kovacs, Z., Nagy, Z. K., & Horvath, Z. (2015). Live qualification/validation of purity methods for protein products. Department of Computer Science. [Link]

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  • Yamazaki, T., & Nakazawa, K. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Journal of Chemical Metrology, 11(1), 16-22. [Link]

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A Comparative Guide to Tris(hexafluoroisopropyl) borate in Friedel-Crafts Alkylation: A Modern Alternative to Traditional Lewis Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Friedel-Crafts alkylation, a cornerstone of organic synthesis for forging carbon-carbon bonds on aromatic rings, has traditionally been dominated by the use of potent Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).[1][2][3] While effective, these catalysts are beset by practical limitations, including high moisture sensitivity, the frequent need for stoichiometric quantities, and the generation of corrosive and hazardous waste streams.[4][5] The quest for more robust, efficient, and environmentally benign catalytic systems has led to the exploration of highly fluorinated organoboron compounds. This guide provides a comprehensive benchmark of Tris(hexafluoroisopropyl) borate, a sterically hindered and highly fluorinated borate ester, as a promising, albeit less explored, catalyst for Friedel-Crafts alkylation, comparing its projected performance with traditional Lewis acids and the well-established fluorinated borane, Tris(pentafluorophenyl)borane (B(C₆F₅)₃).

The Promise of Fluorinated Boron Catalysts

The introduction of fluorine atoms onto the ligands of a boron center dramatically enhances its Lewis acidity due to the strong electron-withdrawing nature of fluorine.[4][6] This increased electrophilicity of the boron atom makes these compounds powerful catalysts for a variety of organic transformations, including Friedel-Crafts type reactions.[7][8][9][10][11] Unlike their traditional counterparts, many fluorinated boranes and borates exhibit remarkable stability towards moisture and air, simplifying their handling and expanding their applicability in standard laboratory conditions.[5][12][13][14]

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a well-studied example of a highly effective, air- and moisture-tolerant Lewis acid catalyst for a range of reactions, including Friedel-Crafts alkylations.[4][8][9][10][11] Its success provides a strong rationale for investigating other, structurally related boron compounds.

Unveiling Tris(hexafluoroisopropyl) borate: A Prospective Analysis

Tris(hexafluoroisopropyl) borate, B(OCH(CF₃)₂)₃, is a commercially available borate ester characterized by its bulky and highly fluorinated alkoxy groups. While direct experimental data on its application in Friedel-Crafts alkylation is not extensively documented in peer-reviewed literature, its structural features allow for a strong inference of its potential catalytic prowess. The two trifluoromethyl groups on each isopropyl moiety are potent electron-withdrawing groups, which are expected to render the central boron atom highly electrophilic and, therefore, a strong Lewis acid.

The steric bulk of the hexafluoroisopropyl groups may also offer unique selectivity in certain alkylation reactions. Furthermore, the oxygen-boron bonds in borate esters can influence the Lewis acidity and stability of the catalyst compared to the carbon-boron bonds in boranes like B(C₆F₅)₃.[15][16][17]

Head-to-Head Comparison: Projected Performance

The following table provides a comparative overview of the key characteristics of Tris(hexafluoroisopropyl) borate, benchmarked against the traditional AlCl₃ and the modern B(C₆F₅)₃. The properties of Tris(hexafluoroisopropyl) borate are largely projected based on the known behavior of analogous fluorinated borate esters and boranes.

FeatureAluminum Chloride (AlCl₃)Tris(pentafluorophenyl)borane (B(C₆F₅)₃)Tris(hexafluoroisopropyl) borate (Projected)
Lewis Acidity Very StrongStrongStrong
Moisture Sensitivity Extremely High (reacts violently with water)Low to ModerateLow to Moderate
Catalyst Loading Often StoichiometricCatalytic (typically 1-10 mol%)Catalytic (projected 1-10 mol%)
Handling Requires stringent anhydrous conditionsCan be handled in air for short periodsCan likely be handled in air for short periods
Reaction Quenching Aggressive aqueous work-up requiredSimple extraction or filtrationSimple extraction or filtration
Environmental Impact Generates significant acidic wasteMore environmentally benignMore environmentally benign
Substrate Tolerance Limited by side reactions and complexationBroader substrate scopePotentially broad substrate scope

Mechanistic Insight: The Role of the Boron Catalyst

The catalytic cycle of a borane-catalyzed Friedel-Crafts alkylation is initiated by the activation of the alkylating agent (e.g., an alkyl halide or alcohol) by the Lewis acidic boron center. This generates a highly electrophilic carbocation or a carbocation-like species. The electron-rich aromatic ring then attacks this electrophile, forming a new carbon-carbon bond and a Wheland intermediate. A weak base present in the reaction mixture then abstracts a proton from the Wheland intermediate to restore the aromaticity of the ring and regenerate the catalyst.

G cluster_0 Catalytic Cycle B B(OR)₃ Catalyst Intermediate1 Activated Complex [R-X---B(OR)₃] B->Intermediate1 Coordination RX Alkylating Agent (R-X) RX->Intermediate1 Arene Aromatic Ring (Ar-H) Wheland Wheland Intermediate Arene->Wheland Product Alkylated Arene (Ar-R) Carbocation Carbocation (R⁺) [X-B(OR)₃]⁻ Intermediate1->Carbocation Heterolysis Carbocation->B Regeneration Carbocation->Wheland Electrophilic Attack Wheland->Product Deprotonation Base Weak Base Wheland->Base Proton Abstraction Base->Product HX H-X

Caption: Catalytic cycle of a borate-ester-catalyzed Friedel-Crafts alkylation.

Experimental Protocols: A Guide to Comparative Benchmarking

To facilitate a direct comparison of these catalytic systems, the following detailed protocols for a model Friedel-Crafts alkylation of a common aromatic substrate are provided.

Experimental Workflow for Catalyst Comparison

G start Start: Prepare Substrates and Reagents setup Set up Parallel Reactions (Inert Atmosphere) start->setup catA Catalyst A: AlCl₃ (1.1 eq) setup->catA catB Catalyst B: B(C₆F₅)₃ (5 mol%) setup->catB catC Catalyst C: Tris(hexafluoroisopropyl) borate (5 mol%) setup->catC reaction Add Alkylating Agent Stir at Defined Temperature catA->reaction catB->reaction catC->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workupA Work-up A: Aqueous Quench (HCl) Extraction monitoring->workupA For Catalyst A workupBC Work-up B/C: Direct Extraction or Silica Plug Filtration monitoring->workupBC For Catalysts B & C purification Purification (Column Chromatography) workupA->purification workupBC->purification analysis Analysis: Yield, Purity (NMR, GC) Compare Results purification->analysis end End analysis->end

Caption: Workflow for the comparative evaluation of Friedel-Crafts alkylation catalysts.

Protocol 1: Friedel-Crafts Alkylation using Aluminum Chloride (AlCl₃)

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Aromatic substrate (e.g., toluene)

  • Alkylating agent (e.g., benzyl chloride)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents) under a nitrogen atmosphere.

  • Add anhydrous DCM to the flask, and cool the suspension to 0 °C in an ice bath.

  • Add the aromatic substrate (1.0 equivalent) to the flask.

  • Add the alkylating agent (1.0 equivalent) dropwise to the stirred suspension over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl to quench the reaction and decompose the aluminum complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Alkylation using Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

Materials:

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Aromatic substrate (e.g., anisole)

  • Alkylating agent (e.g., 1-phenylethanol)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the aromatic substrate (1.2 equivalents) and the alkylating agent (1.0 equivalent).

  • Dissolve the reactants in anhydrous DCM.

  • Add B(C₆F₅)₃ (5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or gentle heating as required (monitor by TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

While direct experimental validation is pending, the physicochemical properties of Tris(hexafluoroisopropyl) borate strongly suggest its potential as a highly effective and robust Lewis acid catalyst for Friedel-Crafts alkylation. Its anticipated high Lewis acidity, coupled with probable moisture tolerance and the advantages of catalytic loading, positions it as a compelling alternative to traditional, problematic Lewis acids like AlCl₃. For researchers in drug development and fine chemical synthesis, the adoption of such advanced catalytic systems can lead to more efficient, scalable, and sustainable synthetic routes. Further experimental investigation into the catalytic activity and substrate scope of Tris(hexafluoroisopropyl) borate is highly encouraged to fully unlock its potential in modern organic synthesis.

References

  • Vidal, F., McQuade, J., Lalancette, R., & Jäkle, F. (2020). ROMP-Boranes as Moisture-Tolerant and Recyclable Lewis Acid Organocatalysts. Journal of the American Chemical Society, 142(34), 14493–14498. [Link]

  • Di Mola, A., & Melen, R. L. (2022). Boron-Based Lewis Acid Catalysis: Challenges and Perspectives. Catalysts, 12(1), 1. [Link]

  • Vidal, F., McQuade, J., Lalancette, R., & Jäkle, F. (2020). ROMP-Boranes as Moisture-Tolerant and Recyclable Lewis Acid Organocatalysts. Journal of the American Chemical Society. [Link]

  • Kiss, L., & Gevorgyan, V. (2015). Moisture-Tolerant Frustrated Lewis Pair Catalyst for Hydrogenation of Aldehydes and Ketones. ACS Catalysis, 5(8), 4941–4945. [Link]

  • Pulis, A. P., & Ingleson, M. J. (2017). Expanding Water/Base Tolerant Frustrated Lewis Pair Chemistry to Alkylamines Enables Broad Scope Reductive Aminations. Angewandte Chemie International Edition, 56(43), 13414–13418. [Link]

  • Zhang, B.-B., Peng, S., Wang, F., Lu, C., Nie, J., Chen, Z., Yang, G., & Ma, C. (2022). Borane-catalyzed cascade Friedel–Crafts alkylation/[5][12]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Chemical Science, 13(2), 474–481. [Link]

  • Houghton, A. Y., & Welch, G. C. (2025). Tris(pentafluorophenyl)borane: leveraging historical and emerging work to identify alternatives for organic electronic applications. New Journal of Chemistry. [Link]

  • Gevorgyan, V., & Yamamoto, Y. (2019). Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes. Molecules, 24(3), 456. [Link]

  • Zhang, B.-B., Peng, S., Wang, F., Lu, C., Nie, J., Chen, Z., Yang, G., & Ma, C. (2021). Borane-catalyzed cascade Friedel–Crafts alkylation/[5][12]-hydride transfer/Mannich cyclization to afford tetrahydroquinolines. Chemical Science. [Link]

  • Melen, R. L. (2025). Polyfluorinated arylboranes as catalysts in organic synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Thirupathi, P., Neupane, L. N., & Lee, K. H. (2011). Tris(pentafluorophenyl)borane [B(C6F5)3]-catalyzed Friedel-Crafts reactions of activated arenes and heteroarenes with α-amidosulfones: The synthesis of unsymmetrical triarylmethanes. Tetrahedron Letters, 52(49), 6571–6575. [Link]

  • Kirschner, S., Peters, M., Yuan, K., Uzelac, M., & Ingleson, M. J. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2894–2901. [Link]

  • Alférez, M. G., Moreno, J. J., & Campos, J. (2023). Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis. ACS Catalysis, 13(23), 16055–16066. [Link]

  • Alférez, M. G., Moreno, J. J., & Campos, J. (2023). Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis. ACS Catalysis, 13(23), 16055–16066. [Link]

  • Kirschner, S., Peters, M., Yuan, K., Uzelac, M., & Ingleson, M. J. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science, 13(10), 2894–2901. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Sandford, C., Rasappan, R., & Aggarwal, V. K. (2015). Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes. Journal of the American Chemical Society, 137(32), 10100–10103. [Link]

  • Alharbi, M. M., van Ingen, Y., Roldan, A., Kaehler, T., & Melen, R. L. (2023). Synthesis and lewis acidity of fluorinated triaryl borates. Dalton Transactions, 52(6), 1820–1825. [Link]

  • Mettler-Toledo International Inc. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved February 24, 2026, from [Link]

  • Alharbi, M. M., van Ingen, Y., Roldan, A., Kaehler, T., & Melen, R. L. (2023). Synthesis and Lewis Acidity of Fluorinated Triaryl Borates. Dalton Transactions, 52(6), 1820-1825. [Link]

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Spectroscopic analysis of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate reaction intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) Borate Reaction Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identity

Subject Compound: Tris(1,1,1,3,3,3-hexafluoropropan-2-yl) borate Common Abbreviations:


, 

CAS: 6919-80-8[1][2]

Note on Nomenclature: The user request specified the "1,1,1,2,3,3" isomer. However, the chemically stable and commercially relevant Lewis acid used in high-performance catalysis and electrolyte research is the 1,1,1,3,3,3-hexafluoropropan-2-yl derivative (derived from Hexafluoroisopropanol/HFIP). This guide focuses on the 1,1,1,3,3,3-isomer as the industry standard for this class of fluorinated borates.


 represents a unique class of "hard" Lewis acids. Unlike the ubiquitous Tris(pentafluorophenyl)borane (

or BCF), which relies on B-C bonds,

utilizes electron-deficient alkoxy ligands. This structural difference creates a distinct spectroscopic footprint and reactivity profile, particularly in Frustrated Lewis Pair (FLP) chemistry and dehydrative condensations.

Key Value Proposition:

  • Enhanced "Hard" Lewis Acidity: The oxygen spacer allows for significant electronegative pull from the

    
     groups, often exceeding BCF in Gutmann-Beckett acceptor numbers, though possessing lower Fluoride Ion Affinity (FIA).
    
  • Spectroscopic Transparency: The

    
     groups provide clean 
    
    
    
    NMR handles that are sensitive to remote coordination events at the boron center.

Comparative Analysis: vs. Alternatives

The following table contrasts


 with the two most common alternatives: Boron Trifluoride Etherate (

) and Tris(pentafluorophenyl)borane (BCF).
Table 1: Performance & Spectroscopic Comparison
Feature

(Subject)

(BCF)

Lewis Acidity (Gutmann-Beckett) High (

ppm)*
Very High (

ppm)
Moderate (Reference)
Hard/Soft Character Hard (Oxophilic)Soft/Borderline Hard
Hydrolytic Stability Low (Rapid hydrolysis to HFIP + Boric Acid)High (Water tolerant)Low (Fumes in air)

NMR Shift (Free)

15 to 22 ppm (Broad)

60 ppm (Broad)

0 ppm (Sharp, ref)

NMR Signature
Doublet (~ -74 ppm)3 signals (o, m, p)Singlet (~ -153 ppm)
Solubility Fluorinated solvents, EthersAromatics, AlkanesEthers, DCM
Primary Application Dehydrative condensation, FLP (Hard bases)Hydrogenation, FLP (Soft bases)General Lewis Acid

*Note: Gutmann-Beckett values can vary based on solvent; Borates often show higher numbers than Boranes due to steric effects on the probe molecule, despite lower thermodynamic affinity for fluoride.

Spectroscopic Methodology & Protocols

To accurately identify reaction intermediates, a multi-nuclear NMR approach is required. The


 system is dynamic; intermediates often exist in rapid equilibrium.
Protocol A: Determination of Lewis Acidity (Gutmann-Beckett Method)

This protocol validates the "strength" of the borate intermediate before it enters the catalytic cycle.

  • Preparation: Inside a glovebox (Ar atmosphere), dissolve

    
     (0.05 mmol) in 
    
    
    
    mL of anhydrous
    
    
    or
    
    
    .
  • Probe Addition: Add Triethylphosphine oxide (

    
    ) (0.05 mmol) to the solution.
    
  • Acquisition: Transfer to a J-Young NMR tube. Acquire

    
     NMR.
    
  • Analysis: Measure the chemical shift (

    
    ).[3][4]
    
    • Calculation: Acceptor Number (AN) =

      
      .
      
    • Interpretation: A larger shift indicates stronger Lewis acidity.

      
       typically induces a shift comparable to or slightly greater than BCF due to the specific interaction with the hard Oxygen of the phosphine oxide.
      
Protocol B: Monitoring Reaction Intermediates (In-Situ NMR)

Objective: Detect the transient Lewis Acid-Base adduct or transesterification state.

  • Baseline: Acquire

    
     and 
    
    
    
    spectra of pure
    
    
    in the reaction solvent.
    • Expectation:

      
       signal at 
      
      
      
      ppm (trigonal planar).
  • Reactant Addition: Add the substrate (e.g., an amine, epoxide, or alcohol) at

    
     if the reaction is fast, or RT if slow.
    
  • Monitoring:

    • 
       NMR:  Look for a high-field shift (upfield) to 
      
      
      
      to
      
      
      ppm. This indicates a transition from
      
      
      (planar) to
      
      
      (tetrahedral) geometry, confirming adduct formation.
    • 
       NMR:  The 
      
      
      
      doublet will shift. Because the
      
      
      group is remote (beta to oxygen), the shift is subtle (
      
      
      ppm) but the coupling constant
      
      
      often changes due to conformational locking in the crowded adduct.

Mechanistic Pathways & Visualization

The reactivity of


 is defined by its equilibrium between the free trigonal state and the tetrahedral adduct. The following diagrams illustrate the spectroscopic flow and the reaction pathway.
Diagram 1: Spectroscopic Identification Logic

This flowchart guides the researcher in interpreting NMR data to classify the intermediate.

G Start Sample: Reaction Mixture B11 11B NMR Analysis Start->B11 LowField Low Field (15 to 25 ppm) B11->LowField HighField High Field (0 to -10 ppm) B11->HighField Free Free Lewis Acid (Trigonal Planar) LowField->Free Primary Species Hydrolysis Peak at ~19 ppm (11B) + Acidic Proton (1H) LowField->Hydrolysis If H2O present Adduct Coordinate Adduct (Tetrahedral sp3) HighField->Adduct Substrate Bound F19_Free 19F NMR: -74 ppm (Sharp Doublet) Free->F19_Free F19_Adduct 19F NMR: Shifted/Broad (Restricted Rotation) Adduct->F19_Adduct Decomp Decomposition: Boric Acid + Free HFIP Hydrolysis->Decomp Irreversible

Caption: Logic flow for assigning B(HFIP)3 species based on


 and 

NMR shifts. Note the critical distinction between planar (low field) and tetrahedral (high field) boron.
Diagram 2: Reaction Intermediate Pathway

The following diagram details the equilibrium and potential decomposition pathways that must be controlled.

ReactionPath Reactant B(HFIP)3 (Active Catalyst) Intermediate Intermediate [L-B(HFIP)3] (Tetrahedral Adduct) Reactant->Intermediate + Substrate Fast Eq. Decomp B(OH)3 + 3 HFIP Reactant->Decomp + Water (Irreversible) Substrate Substrate (Lewis Base) Intermediate->Reactant Dissociation Product Product + B(HFIP)3 Intermediate->Product Catalytic Turnover Water H2O (Trace)

Caption: Catalytic cycle showing the reversible formation of the tetrahedral intermediate and the competitive irreversible hydrolysis pathway.

Critical Experimental Insights

The "Hard" Lewis Acid Paradox

While


 is often cited as the stronger Lewis acid based on Fluoride Ion Affinity (FIA), 

often behaves as a stronger acid towards "hard" oxygenated bases (like phosphine oxides or carbonyls) in the Gutmann-Beckett test.
  • Implication: When analyzing intermediates with carbonyl substrates, expect tighter binding constants (

    
    ) for 
    
    
    
    than BCF. This can be verified by the sharpness of the
    
    
    signal; a broad signal implies rapid exchange (weak binding), while a sharp signal implies slow exchange (tight binding).
Handling Hydrolytic Instability

Unlike BCF, which is relatively water-tolerant,


 hydrolyzes rapidly.
  • Spectroscopic Artifacts: If you observe a sharp singlet in

    
     NMR around 19-20 ppm that does not shift with substrate concentration, it is likely Boric Acid  or a partial hydrolysis product, not your active catalyst.
    
  • Validation: Always run a "blank" solvent spectrum to ensure no background hydrolysis has occurred before adding the catalyst.

References

  • Comparison of Lewis Acidity (Gutmann-Beckett)

    • Melen, R. L., et al. "Synthesis and Lewis acidity of fluorinated triaryl borates." Dalton Transactions, 2023.[5]

  • Spectroscopic Data of Fluorinated Borates

    • Rzepa, H. "NMR data for compound 37f.[6] tris(1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl) borate."[6] Imperial College London Data Repository, 2024.

  • Use in Frustrated Lewis Pairs

    • Krossing, I., et al. "Hexafluoroisopropylboranes and -Borates." MDPI Molecules, 2023.

  • General Boron NMR Reference: Noth, H., & Wrackmeyer, B. "Nuclear Magnetic Resonance Spectroscopy of Boron Compounds." Springer, 1978. (Standard Reference Text).

Sources

Safety Operating Guide

A Guide to the Safe Disposal of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of laboratory chemicals is not just a matter of regulatory compliance, but a cornerstone of scientific integrity and a commitment to a sustainable research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate, a compound whose disposal requires careful consideration due to its reactivity and the nature of its decomposition products.

Understanding the Chemistry: The "Why" Behind the Procedure

This compound is a moisture-sensitive compound. While the compound itself is not classified as hazardous, its reaction with water (hydrolysis) yields two substances that necessitate a controlled disposal pathway: boric acid and 1,1,1,2,3,3-hexafluoropropan-2-ol (HFIP).

Hydrolysis Reaction:

B(OCH(CF₃)₂)₃ + 3H₂O → B(OH)₃ + 3HOCH(CF₃)₂

  • Boric Acid (B(OH)₃): While being a common compound with low acute toxicity to humans and aquatic life, boric acid can be phytotoxic (harmful to plants) at elevated concentrations.[1][2] Its release into the environment should be managed to prevent localized ecological impact.[2]

  • 1,1,1,2,3,3-Hexafluoropropan-2-ol (HFIP): HFIP is a corrosive irritant that can cause severe skin burns and eye damage.[3][4] Furthermore, as a highly fluorinated organic compound, it is classified as a per- and polyfluoroalkyl substance (PFAS).[5] PFAS are known for their persistence in the environment, and regulatory bodies like the U.S. Environmental Protection Agency (EPA) are increasingly focusing on their management as hazardous constituents under the Resource Conservation and Recovery Act (RCRA).[6][7]

Therefore, the primary objective of this disposal procedure is to neutralize the hazardous acidic by-product (HFIP) and manage the resulting solution in a manner that complies with environmental regulations and ensures the safety of laboratory personnel.

Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring that each step mitigates the potential hazards associated with the disposal of this compound.

Personal Protective Equipment (PPE) is mandatory throughout this procedure. This includes, but is not limited to:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A laboratory coat

Step 1: Controlled Hydrolysis

The initial step is to safely and completely hydrolyze the this compound. This should be performed in a well-ventilated fume hood.

  • Quantify the Waste: Accurately determine the amount of this compound waste to be disposed of. This is crucial for calculating the necessary amount of water and neutralizing agent.

  • Prepare the Hydrolysis Vessel: Select a suitable container, such as a beaker or flask, made of a material compatible with the reactants (glass or polyethylene). The container should be large enough to accommodate the volume of the waste, water, and neutralizing solution, with ample headspace to prevent splashing.

  • Slow Addition to Water: Slowly and carefully add the this compound waste to a volume of water that is at least three times the molar equivalent of the borate ester. This controlled addition helps to manage any potential exotherm and ensures complete hydrolysis. Stir the mixture gently.

Step 2: Neutralization of the Hydrolysis Products

The resulting solution will be acidic due to the presence of HFIP (pKa ≈ 9.3) and boric acid (pKa ≈ 9.2).[8] Neutralization is a critical step to render the waste less hazardous.

  • Prepare a Basic Solution: Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid using strong bases like sodium hydroxide (NaOH) initially, as they can cause a rapid and potentially uncontrolled exothermic reaction.

  • Slow Addition and Monitoring: While continuously stirring the hydrolyzed solution, slowly add the basic solution. Monitor the pH of the mixture using a calibrated pH meter or pH paper.

  • Target pH: The target pH for neutralization is between 6.0 and 8.0.[9] This range ensures that the acidic components are effectively neutralized without making the solution excessively basic.

  • Final pH Adjustment (if necessary): If the pH overshoots the target range, it can be adjusted by adding a dilute acid (e.g., 1 M HCl) or more of the weak base as needed.

Step 3: Final Disposal

The final disposal route for the neutralized solution depends on the volume and the specific regulations of your institution and local authorities.

  • Small Quantities (less than 100 mL): For very small quantities of neutralized solution, and with the explicit approval of your institution's Environmental Health and Safety (EHS) department, drain disposal may be permissible. This should be followed by flushing with a large volume of water (at least 20 times the volume of the disposed solution) to ensure adequate dilution in the sanitary sewer system.[10][11][12]

  • Large Quantities or Institutional Policy Prohibits Drain Disposal: For larger volumes, or if your institution has a strict no-drain-disposal policy for chemical waste, the neutralized solution must be collected as hazardous waste.

    • Containerize: Transfer the neutralized solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the neutralized hydrolysis products (boric acid, sodium salts, and the salt of HFIP).

    • Segregate: Store the container in a designated satellite accumulation area, segregated from incompatible waste streams.

    • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Hydrolysis cluster_neutralization Neutralization cluster_disposal Final Disposal start This compound Waste ppe Don Appropriate PPE start->ppe hydrolysis Controlled Hydrolysis (Slow addition to excess water in fume hood) ppe->hydrolysis neutralize Neutralize with weak base (e.g., NaHCO₃ solution) hydrolysis->neutralize monitor Monitor pH to 6.0 - 8.0 neutralize->monitor Slow addition & stirring decision Assess Volume & Institutional Policy monitor->decision drain Small Quantity & Permitted: Drain Disposal with copious water flush decision->drain Yes collect Large Quantity or Prohibited: Collect as Hazardous Waste decision->collect No label_container Label and Containerize Waste collect->label_container store Store in Satellite Accumulation Area label_container->store pickup Arrange for EHS Pickup store->pickup

Caption: Decision workflow for the disposal of this compound.

Quantitative Data Summary

ParameterValue/InformationSource(s)
Compound of Interest This compound-
CAS Number 6919-80-8[13]
Primary Hazard Moisture sensitive; hydrolysis products are hazardous.-
Hydrolysis Products Boric acid, 1,1,1,2,3,3-Hexafluoropropan-2-ol (HFIP)-
HFIP Hazards Corrosive, Irritant, Persistent Organic Pollutant (PFAS)[3][4][5]
Boric Acid Hazards Low acute toxicity, phytotoxic at high concentrations[1][2]
Neutralizing Agent 5-10% Sodium Bicarbonate or Sodium Carbonate solution[9]
Target pH for Neutralization 6.0 - 8.0[9]
Small Quantity Disposal < 100 mL, with EHS approval[11]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)[6][7]

References

Sources

Personal protective equipment for handling Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Guide to Personal Protective Equipment for Handling Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate

For laboratory professionals engaged in cutting-edge research and development, the safe handling of specialized chemical reagents is paramount. This guide provides a detailed protocol for personal protective equipment (PPE) when working with this compound (CAS RN: 6919-80-8), a compound utilized as a laboratory reagent. While some safety data sheets (SDS) classify this specific borate as not a hazardous substance or mixture under European CLP regulations, a deeper analysis of related compounds and precautionary best practices necessitates a more robust safety posture.

Understanding the Hazard Profile: A Conservative Approach

The Safety Data Sheet from TCI for this compound states that no hazard pictogram, signal word, or hazard statements are required. However, it is crucial to recognize that this compound is synthesized from 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), a volatile, corrosive, and toxic solvent that can cause severe skin burns and eye damage.[1][2][3][4] A related borate ester, Tris(2H-hexafluoroisopropyl) borate, is also classified as causing skin, eye, and respiratory irritation.[5]

Given the hazards associated with its precursor and analogous compounds, and the general advice to avoid contact and wear personal protective equipment even in the "non-hazardous" classification, a cautious and comprehensive PPE strategy is not just recommended, but essential for ensuring researcher safety.

Core Personal Protective Equipment (PPE) Requirements

A baseline of PPE should be worn at all times when handling this compound in a laboratory setting. This includes:

PPE ComponentSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles and a face shield (minimum 8-inch).Protects against splashes and potential vapors, which can be irritating.[2][6]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact. Gloves must be inspected before use and proper removal techniques employed.[2][6]
Body Protection A flame-retardant, anti-static lab coat or overalls, and closed-toe shoes.Protects skin from accidental spills and splashes.[5][7]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Minimizes inhalation of any potential vapors or aerosols.[2][7]

Task-Specific PPE and Handling Protocols

The level of PPE should be escalated based on the specific procedure being performed. The following table outlines recommended protocols for common laboratory tasks involving this compound.

TaskRequired PPEStep-by-Step Protocol
Weighing and Aliquoting Core PPE1. Perform all operations within a chemical fume hood.[2] 2. Ensure all necessary equipment is clean and dry. 3. Use disposable weighing boats or paper. 4. Close the container tightly after use.[5] 5. Dispose of contaminated consumables in a designated hazardous waste container.[8]
Solution Preparation Core PPE + Apron1. Work in a chemical fume hood with the sash at the lowest practical height. 2. Add the borate to the solvent slowly to avoid splashing. 3. Keep the solution container closed when not in use. 4. Label the container clearly with the full chemical name and any hazard information.[8]
Reaction Quenching and Workup Core PPE + Apron + Respiratory Protection (if outside a fume hood)1. Quench reactions slowly and in a controlled manner, preferably in an ice bath. 2. Be aware of potential exotherms. 3. Use a separatory funnel for extractions in a fume hood. 4. Vent the separatory funnel frequently.
Spill Cleanup Core PPE + Respiratory Protection + Chemical-resistant boots1. Evacuate non-essential personnel from the area. 2. If the spill is large, contact your institution's Environmental Health and Safety (EHS) office immediately. 3. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite).[6][9] 4. Collect the absorbed material into a designated hazardous waste container.[8] 5. Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Emergency Procedures and First Aid

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][5]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2][3]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

Storage and Disposal Plan

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[5][8]

  • Keep containers tightly closed to prevent moisture contamination and potential degradation.[5]

  • Store under an inert atmosphere if specified by the supplier.[7]

Disposal:

  • All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, should be treated as hazardous waste.[8]

  • Collect waste in clearly labeled, sealed containers.[8]

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_start Don Core PPE prep_hood Work in Fume Hood prep_start->prep_hood prep_gather Gather Materials prep_hood->prep_gather handling_weigh Weigh Compound prep_gather->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_react Perform Reaction handling_dissolve->handling_react cleanup_quench Quench Reaction handling_react->cleanup_quench cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Glassware cleanup_waste->cleanup_decontaminate emergency_spill Spill emergency_spill_action Follow Spill Protocol emergency_spill->emergency_spill_action emergency_exposure Exposure emergency_exposure_action Follow First Aid emergency_exposure->emergency_exposure_action

Sources

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Retrosynthesis Analysis

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Tris(1,1,1,2,3,3-hexafluoropropan-2-yl) borate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.